Azido-PEG6-THP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H33N3O7 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2 |
InChI Key |
ZDLDUKNLDJGEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Azido-PEG6-THP: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, characterization, and applications of Azido-PEG6-THP, a heterobifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and functional workflows to support the strategic application of this versatile molecule.
Core Chemical Properties
This compound is a polyethylene glycol (PEG)-based molecule functionalized with an azide group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The PEG6 linker imparts hydrophilicity, enhancing the solubility of conjugates in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃N₃O₇ | [1][2] |
| Molecular Weight | 391.46 g/mol | [1][2] |
| Purity | >96% | |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |
| Solubility | Soluble in water, DMSO, and dichloromethane (DCM) |
Functional Group Reactivity and Applications
The strategic placement of a terminal azide and a protected hydroxyl group makes this compound a valuable tool for sequential and orthogonal conjugation strategies.
-
Azide Group: The azide moiety is a key participant in "click chemistry," a set of biocompatible and highly efficient reactions. It readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. Furthermore, it can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), obviating the need for a cytotoxic copper catalyst.[3] This functionality is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to ligate a target protein binder to an E3 ligase ligand.
-
THP-Protected Hydroxyl Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the terminal hydroxyl function. This protection strategy allows for the selective reaction of the azide group while the hydroxyl end remains inert. The THP group can be efficiently removed under mild acidic conditions to liberate the hydroxyl group for subsequent functionalization.
Experimental Protocols
THP Group Deprotection
This protocol describes the removal of the THP protecting group to expose the terminal hydroxyl functionality.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected Azido-PEG6-OH.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the azide group of this compound (or its deprotected form) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized PEG (e.g., this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the azide-functionalized PEG and the alkyne-containing molecule in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole conjugate by column chromatography if necessary.
Spectroscopic Characterization (Representative Data)
While a specific Certificate of Analysis for this compound was not publicly available, the following represents expected spectroscopic characteristics based on the analysis of its constituent functional groups.
| Technique | Feature | Expected Observation |
| FTIR | Azide (N₃) stretch | A sharp, characteristic peak around 2100 cm⁻¹ |
| C-O-C stretch (PEG) | Strong, broad absorbance in the region of 1100 cm⁻¹ | |
| O-H stretch (deprotected) | A broad peak around 3400 cm⁻¹ will appear after THP removal | |
| ¹H NMR | PEG backbone (-CH₂CH₂O-) | A complex multiplet or a singlet around 3.6 ppm |
| THP protecting group | A series of multiplets between 1.5-1.9 ppm and 3.5-3.9 ppm, with a characteristic signal around 4.6 ppm for the anomeric proton | |
| Methylene adjacent to azide (-CH₂-N₃) | A triplet around 3.4 ppm | |
| ¹³C NMR | PEG backbone (-CH₂CH₂O-) | Resonances in the range of 60-75 ppm |
| THP protecting group | Signals around 20, 25, 30, 62, and 99 ppm | |
| Mass Spec (ESI-MS) | Molecular Ion | [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight |
Storage and Handling
For long-term stability, this compound should be stored as a powder at -20°C for up to two years. If dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months. It is recommended to handle the compound under an inert atmosphere to prevent degradation.
Experimental and Logical Workflows
The following diagrams illustrate the key reaction pathways involving this compound.
References
Azido-PEG6-THP: A Technical Overview for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG6-THP, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, molecular weight, and its application in advanced drug development, particularly in the realm of targeted protein degradation.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker molecule containing an azide (N₃) functional group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The PEG chain consists of six ethylene glycol units, which imparts hydrophilicity and favorable pharmacokinetic properties to the resulting PROTAC molecule.
| Property | Value |
| Molecular Formula | C₁₇H₃₃N₃O₇ |
| Molecular Weight | 391.46 g/mol |
Chemical Structure and Reactivity
The structure of this compound is characterized by a flexible hexaethylene glycol spacer, which is flanked by a reactive azide group and a stable THP-protected alcohol. The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, it readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes to form a stable triazole linkage. The THP group serves as a protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions to reveal the alcohol for further functionalization if required.
Caption: Chemical structure of this compound.
Application in PROTAC Synthesis: A General Experimental Workflow
This compound is a valuable tool for the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the target protein ligand to the E3 ligase ligand.
The synthesis of a PROTAC using this compound typically involves a convergent approach where the azide functionality is utilized in a key "click" chemistry ligation step.
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG6-THP in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG6-THP, a heterobifunctional linker widely utilized in bioconjugation and drug development. We will delve into the core mechanism of its action in click chemistry, detailing the roles of its constituent parts: the azide group, the polyethylene glycol (PEG) linker, and the tetrahydropyranyl (THP) protecting group. This guide includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of the chemical processes to facilitate a deeper understanding and practical application of this versatile molecule.
Introduction to this compound
This compound is a chemical linker designed for use in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] It is particularly valuable in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over molecular assembly is paramount.[2][3][4]
The molecule consists of three key functional components:
-
An Azide Group (-N₃): This functional group is the reactive handle for click chemistry, readily participating in cycloaddition reactions with alkynes.
-
A Hexaethylene Glycol Linker (-PEG6-): This flexible, hydrophilic spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.
-
A Tetrahydropyranyl (THP) Protecting Group: This group temporarily blocks a hydroxyl (-OH) functionality on the PEG linker, which can be deprotected after the click chemistry reaction to allow for further modification.
The precise chemical structure of this compound is illustrated below:
Chemical Formula: C₁₇H₃₃N₃O₇ Molecular Weight: 391.46 g/mol
Mechanism of Action in Click Chemistry
The primary role of this compound is to introduce a protected hydroxyl group onto a target molecule via a stable triazole linkage formed through a click reaction. This is achieved through two main types of azide-alkyne cycloadditions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to prevent the oxidation of Cu(I) and protect biomolecules from reactive oxygen species.
The mechanism of the CuAAC reaction is as follows:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction.
The mechanism of the SPAAC reaction is a concerted [3+2] cycloaddition:
Quantitative Data
| Parameter | CuAAC with PEG-Azide | SPAAC with PEG-Azide and DBCO |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ |
| Typical Reaction Time | 30-60 minutes | 2-12 hours |
| Typical Yield | >80% | Often quantitative |
| Temperature | Room Temperature | Room Temperature or 37°C |
| pH Range | 4-12 | Physiological pH (e.g., 7.4) |
Note: Reaction times and yields are dependent on the specific substrates, concentrations, and solvent conditions.
The following table provides representative spectroscopic data for the characterization of a PEG-triazole conjugate.
| Spectroscopic Technique | Expected Observations for a PEG-Triazole Product |
| ¹H NMR | Appearance of a characteristic triazole proton signal (singlet) around δ 7.5-8.5 ppm. Signals corresponding to the PEG backbone (δ 3.4-3.7 ppm) and the THP group (multiple signals between δ 1.5-4.8 ppm) will also be present. |
| ¹³C NMR | Appearance of signals for the triazole ring carbons. |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a distribution of peaks corresponding to the PEG polydispersity, with each peak separated by 44 Da (the mass of an ethylene glycol unit). The overall mass will correspond to the sum of the masses of the alkyne, the this compound, and the resulting triazole linkage. |
Experimental Protocols
The following are detailed, representative protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for bioconjugation.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. A slight molar excess (1.1-2 equivalents) of this compound is often used.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.
-
Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper/THPTA premix to the reaction mixture.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on general procedures for copper-free click chemistry.
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN-modified)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
Procedure:
-
Preparation of Reagents:
-
Dissolve the cyclooctyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. A slight molar excess (1.1-2 equivalents) of one reactant can be used to drive the reaction to completion.
-
-
Reaction Setup:
-
Combine the solutions of the cyclooctyne-functionalized molecule and this compound in a reaction vessel.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by appropriate analytical methods.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, dialysis, or HPLC, to remove any unreacted starting materials.
-
Deprotection of the THP Group
After the click chemistry conjugation, the THP protecting group can be removed to reveal a free hydroxyl group, which can then be used for further modifications. The THP group is an acetal and is readily cleaved under acidic conditions.
Protocol for THP Deprotection:
This protocol is a general procedure for the acidic hydrolysis of THP ethers.
Materials:
-
THP-protected PEG-triazole conjugate
-
Acidic solution (e.g., 2% trifluoroacetic acid (TFA) in dichloromethane (DCM), or p-toluenesulfonic acid (pTSA) in an alcohol like 2-propanol)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution:
-
Dissolve the THP-protected conjugate in a suitable solvent (e.g., DCM or 2-propanol).
-
-
Acid Treatment:
-
Cool the solution in an ice bath (0°C).
-
Add the acidic solution and stir the reaction mixture.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).
-
-
Quenching and Workup:
-
Carefully quench the reaction by adding a basic solution, such as saturated sodium bicarbonate, until gas evolution ceases.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the deprotected product by column chromatography or another suitable method.
-
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its trifunctional nature allows for the efficient and specific introduction of a protected hydroxyl group onto a target molecule via click chemistry. The azide moiety provides a bioorthogonal handle for highly reliable CuAAC and SPAAC reactions, while the PEG linker imparts favorable physicochemical properties to the resulting conjugate. The THP protecting group offers the flexibility for post-conjugation modification. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.
References
The Gatekeeper of Reactivity: A Technical Guide to the THP Protecting Group in Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, precision and control are paramount. The heterobifunctional linker, Azido-PEG6-THP, has emerged as a valuable tool, offering a strategic approach to covalently linking molecules. At the heart of its utility lies the tetrahydropyranyl (THP) protecting group, a temporary shield for a reactive hydroxyl group. This in-depth technical guide elucidates the critical role of the THP group, providing a comprehensive overview of its function, deprotection strategies, and practical applications in experimental workflows.
Core Components of this compound
This compound is a molecule comprised of three key functional units:
-
Azido Group (N₃): This moiety is the reactive handle for "click chemistry," a set of biocompatible and highly efficient reactions. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][2][3]
-
PEG6 Linker: The hexaethylene glycol (PEG6) spacer is a flexible and hydrophilic chain. Its primary functions are to increase the solubility of the molecule and the resulting conjugate in aqueous media, and to provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
THP Protecting Group: The tetrahydropyranyl group is an acid-labile protecting group that masks a terminal hydroxyl group. This protection is essential for preventing unwanted side reactions of the hydroxyl group during synthesis or other chemical modifications targeting the azide moiety.[4][5]
The Pivotal Role of the THP Protecting Group
The THP group acts as a temporary "gatekeeper," ensuring that the hydroxyl group remains inert until its reactivity is desired. This strategic protection offers several advantages in multi-step synthetic and bioconjugation processes:
-
Chemoselectivity: It allows for selective reactions at the azide terminus without interference from the hydroxyl group.
-
Stability: The THP ether linkage is stable to a wide range of non-acidic conditions, including basic media, organometallic reagents, and hydride reductions, providing broad compatibility with various reaction conditions.
-
Controlled Deprotection: The THP group can be readily removed under mild acidic conditions to unveil the hydroxyl group for subsequent functionalization. This allows for a sequential and controlled approach to building complex biomolecules.
Quantitative Data on THP Deprotection
The efficiency of THP deprotection is influenced by the acid strength, solvent, temperature, and the substrate itself. While specific kinetic data for this compound is not extensively published, the following table summarizes common acidic conditions used for the cleavage of THP ethers from alcohols and related molecules, providing a valuable starting point for optimization.
| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes |
| Acetic Acid (AcOH) | THF/H₂O (e.g., 4:2:1) | 45°C | Several hours | Mild conditions, suitable for acid-sensitive substrates. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | 30 min - 2 hours | A common and effective method. Concentration of TFA can be varied (e.g., 2-10%) to control the rate of deprotection. |
| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 1 - 4 hours | Catalytic amounts of TsOH are typically sufficient. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 55°C | Several hours | A milder acidic catalyst compared to TsOH, often used for sensitive substrates. |
| Hydrochloric Acid (HCl) | Dioxane/H₂O | Room Temperature | 1 - 3 hours | A strong acid that provides rapid deprotection. |
Experimental Protocols
Protocol 1: Deprotection of THP from this compound to Yield Azido-PEG6-OH
This protocol describes a general procedure for the acidic removal of the THP protecting group.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (e.g., 10 mg/mL).
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 2-5% (v/v).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, Azido-PEG6-OH, will have a lower Rf value than the starting material.
-
Upon completion of the reaction (typically 30-60 minutes), neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG6-OH.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Two-Step Bioconjugation Workflow: Deprotection Followed by CuAAC
This protocol outlines a typical workflow for deprotecting this compound and then conjugating the resulting Azido-PEG6-OH to an alkyne-containing biomolecule.
Step A: Deprotection (as per Protocol 1)
Step B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azido-PEG6-OH (from Step A)
-
Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve components)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Dissolve the alkyne-modified biomolecule and Azido-PEG6-OH in PBS at the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of Azido-PEG6-OH.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker, catalyst, and other small molecules.
-
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: THP deprotection mechanism.
Caption: Experimental workflow for bioconjugation.
References
Solubility and stability of Azido-PEG6-THP in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG6-THP, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in drug discovery and development. This document outlines its solubility in various solvents, details its stability under different conditions, provides experimental protocols for characterization, and visualizes key molecular and procedural information.
Core Concepts: Understanding this compound
This compound is a molecule comprised of three key functional components: an azide group (N₃) for "click" chemistry reactions, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tetrahydropyranyl (THP) protected alcohol. The THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive handle for further conjugation.
Molecular Structure
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of this compound is largely dictated by its polyethylene glycol (PEG) backbone. Generally, PEG-containing molecules exhibit good solubility in a range of aqueous and organic solvents. The terminal azide and THP groups have a lesser impact on the overall solubility.
| Solvent | Qualitative Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chain imparts good water solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for storing and handling PEGylated linkers.[2] |
| Dimethylformamide (DMF) | Highly Soluble | Another common polar aprotic solvent suitable for this compound.[1] |
| Dichloromethane (DCM) | Soluble | The molecule is soluble in chlorinated solvents.[1] |
| Chloroform | Soluble | Similar to DCM, this is a suitable organic solvent.[1] |
| Alcohols (Methanol, Ethanol) | Moderately Soluble | Solubility is generally lower than in DMSO or DMF but can be sufficient for many applications. |
| Toluene | Sparingly Soluble | Solubility can be enhanced by gentle heating. |
| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether. |
Stability Assessment
The stability of this compound is influenced by its two primary functional ends: the azide group and the acid-labile THP ether. The PEG backbone itself is generally stable to heat, acid, and alkali.
| Condition | Effect on this compound | Primary Moiety Affected |
| Acidic pH (e.g., < pH 4) | Unstable: Cleavage of the THP ether to reveal a terminal hydroxyl group. | THP Group |
| Neutral pH (e.g., pH 6-8) | Generally Stable | - |
| Basic pH (e.g., > pH 9) | Generally Stable | - |
| Elevated Temperature | Potentially Unstable: The azide group may decompose with the release of nitrogen gas at high temperatures. | Azide Group |
| Reducing Agents (e.g., DTT, TCEP) | Unstable: Reduction of the azide to an amine. | Azide Group |
| Strong Oxidizing Agents | Potentially Unstable: The PEG chain can undergo oxidative degradation. | PEG Chain |
| Long-term Storage (Solid) | Stable: Recommended storage at -20°C for up to 2 years. | - |
| Long-term Storage (in DMSO) | Moderately Stable: Recommended for shorter periods (e.g., weeks at 4°C, months at -80°C). | - |
Degradation Pathway
The most predictable degradation pathway for this compound under mild acidic conditions is the hydrolysis of the THP ether.
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocols
Detailed experimental protocols are provided below for the systematic evaluation of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various solvents using a simple saturation and quantification method.
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, DMF, DCM, Methanol)
-
Microcentrifuge tubes
-
Vortexer and/or shaker
-
Microcentrifuge
-
Analytical balance
-
HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a pre-weighed microcentrifuge tube. Record the exact weight.
-
Solvation: Add a precise volume of the chosen solvent (e.g., 1 mL) to the tube.
-
Equilibration: Tightly cap the tube and vortex thoroughly. Place the tube on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Prepare a series of dilutions of the supernatant in a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples by HPLC-CAD/ELSD/MS. A standard curve of known concentrations of this compound should be prepared and analyzed to enable accurate quantification.
-
Calculation: Determine the concentration of the undiluted supernatant from the standard curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions, primarily focusing on pH-dependent stability. A stability-indicating HPLC method is essential for this analysis.
Caption: Workflow for stability assessment.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 2, pH 4, pH 7.4, pH 9)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Thermostated incubator or water bath
Procedure:
1. Development of a Stability-Indicating HPLC Method:
- Develop a gradient reverse-phase HPLC method that can separate the parent this compound from potential degradation products (e.g., Azido-PEG6-OH).
- A typical gradient might be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes on a C18 column.
- The method should be validated for specificity, linearity, accuracy, and precision.
2. Forced Degradation Study:
- Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.
- Stress Samples:
- Acidic Hydrolysis: Dilute the stock solution into acidic buffers (e.g., pH 2 and pH 4) to a final concentration of 0.1 mg/mL.
- Neutral Condition: Dilute the stock solution into a neutral buffer (e.g., PBS, pH 7.4).
- Basic Hydrolysis: Dilute the stock solution into a basic buffer (e.g., pH 9).
- Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
- Quenching: If necessary, quench the degradation by adjusting the pH to neutral. For example, neutralize the acidic samples with a basic solution and vice versa.
- Analysis: Analyze all samples by the developed stability-indicating HPLC method.
- Data Analysis: Calculate the percentage of the parent this compound remaining at each time point by comparing the peak area to the time zero sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Conclusion
This compound is a versatile linker with favorable solubility in a wide range of solvents commonly used in bioconjugation and drug development. Its stability is largely dependent on the pH of the environment, with the THP group being susceptible to cleavage under acidic conditions. The azide functionality also requires consideration with respect to reducing agents and high temperatures. The protocols and information provided in this guide are intended to assist researchers in the effective use and characterization of this important chemical tool.
References
Navigating the Safe Handling of Azido-PEG6-THP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Safety Data and Hazard Identification
The primary hazards associated with Azido-PEG6-THP stem from its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, and may decompose explosively. Additionally, like many chemical reagents, it may cause skin and eye irritation. The following tables summarize the pertinent hazard information based on data from analogous compounds.
Table 1: GHS Hazard Classification (Surrogate Data)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Table 2: GHS Pictograms and Signal Word
| Pictogram | Signal Word |
| GHS07: Exclamation Mark | Warning |
Table 3: Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols for Safe Handling
Given the absence of specific experimental protocols for this compound, the following represents best practices for handling azide-containing PEGylated reagents in a research environment.
General Handling and Storage
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage is at -20°C for long-term stability. Keep the container tightly sealed to prevent moisture ingress.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoidance of Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides.
Personal Protective Equipment (PPE)
A critical component of safe handling is the consistent use of appropriate PPE.
Table 4: Recommended Personal Protective Equipment
| Body Part | Protection |
| Eyes/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. |
| Respiratory | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |
First Aid Measures
In the event of exposure, prompt and appropriate action is crucial.
Table 5: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety considerations when working with this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Azide-containing waste should be treated as hazardous.
Conclusion
While this compound is a valuable tool in modern drug discovery and chemical biology, its safe use is paramount. By adhering to the principles of hazard identification, risk assessment, and the implementation of appropriate control measures as outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The information provided, though based on surrogate data, offers a strong foundation for the responsible handling of this and other similar azide-containing reagents. It is imperative for all users to consult with their institution's safety office for specific guidance and to remain vigilant in their safety practices.
References
An In-Depth Technical Guide to Azido-PEG6-THP: Commercial Availability, Synthesis Protocols, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG6-THP, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, chemical properties, and provides structured protocols for its application in bioconjugation and drug discovery workflows.
Introduction to this compound
This compound is a versatile chemical tool featuring a six-unit polyethylene glycol (PEG) spacer, an azide (N₃) group, and a tetrahydropyranyl (THP) protected hydroxyl group. The PEG chain enhances solubility and provides a flexible spacer, while the azide group is a key functional handle for "click chemistry" reactions. The THP group serves as a temporary protecting group for a terminal hydroxyl, which can be deprotected to allow for further chemical modifications. This trifecta of functionalities makes this compound a valuable linker for constructing complex biomolecules, most notably PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers specializing in reagents for drug discovery and bioconjugation. Researchers can procure this linker from the following reputable vendors, among others. It is advisable to request a certificate of analysis (CoA) to ensure purity and quality.
| Supplier | Catalog Number | Purity |
| MedchemExpress | HY-130474 | >98% |
| DC Chemicals | DC44073 | >95% |
| Precise PEG | AG-0184 | >96% |
| BroadPharm | BP-22224 (related amine) | >98% |
| MedKoo Biosciences | 571844 (related amine) | >95% |
Note: Catalog numbers may vary, and some suppliers may offer related derivatives such as the amine or acid form.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the final conjugate.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃N₃O₇ | [3][4][5] |
| Molecular Weight | 391.46 g/mol | |
| Appearance | Typically a colorless to pale yellow oil | - |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM) and has good aqueous solubility due to the PEG spacer. | |
| Storage Conditions | Recommended to be stored at -20°C for long-term stability. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to keep the compound dry and protected from light. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound: THP deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
THP Deprotection of this compound
The THP group is an acid-labile protecting group. Its removal is a critical step to unmask the hydroxyl group for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM) or Methanol (MeOH)
-
p-Toluenesulfonic acid (PTSA) or Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in DCM or a mixture of DCM and MeOH.
-
Add a catalytic amount of a mild acid such as p-toluenesulfonic acid (PTSA). Alternatively, a solution of 2% TFA in DCM can be used.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the deprotected Azido-PEG6-OH.
-
The crude product can be purified by flash column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound (or its deprotected form) readily participates in CuAAC reactions with terminal alkynes to form a stable triazole linkage. This is a cornerstone of "click chemistry" and is widely used in PROTAC synthesis.
Materials:
-
This compound (or Azido-PEG6-OH)
-
Alkyne-functionalized molecule (e.g., a ligand for a target protein or an E3 ligase)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
A suitable solvent system (e.g., DMSO/water, t-BuOH/water)
-
Nitrogen or Argon gas
-
HPLC for purification
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized molecule and a slight excess (1.1-1.5 equivalents) of the azide-PEG linker in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ and THPTA solutions.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ (or CuSO₄/THPTA) solution to initiate the click reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC.
Application in PROTAC Synthesis
This compound is a valuable building block for the modular synthesis of PROTACs. The general workflow involves the sequential or convergent coupling of a target protein ligand, the PEG linker, and an E3 ligase ligand.
PROTAC Synthesis Workflow:
The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound and click chemistry.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands to facilitate the formation of a stable and productive ternary complex.
Signaling Pathway Context: The Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of PROTAC-induced protein degradation, a key signaling pathway in this therapeutic modality.
Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Troubleshooting
Common Issues in CuAAC Reactions with PEG Linkers:
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Oxidation of Cu(I) catalyst. | Degas solvents thoroughly. Use freshly prepared sodium ascorbate solution. |
| Steric hindrance from the PEG chain. | Optimize reaction conditions (temperature, concentration). Consider a longer reaction time. | |
| Impure reagents. | Use high-purity starting materials. |
Common Issues in PROTAC Synthesis and Activity:
| Problem | Possible Cause | Suggested Solution |
| Low PROTAC yield | Inefficient coupling reactions. | Optimize coupling reagents and conditions. |
| Poor PROTAC solubility | Lipophilic ligands. | The inherent PEG linker should improve solubility, but further optimization of the linker length or composition may be needed. |
| Lack of target degradation | Unfavorable ternary complex formation. | Synthesize a library of PROTACs with varying linker lengths to find the optimal distance. |
| Poor cell permeability. | Modify the PROTAC structure to improve its physicochemical properties. |
Conclusion
This compound is a highly valuable and commercially accessible tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a flexible PEG spacer and reactive azide and protected hydroxyl groups, makes it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this versatile molecule in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will remain a cornerstone of innovation.
References
The Strategic Application of Azido-PEG6-THP in the Synthesis of Targeted Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of biomedical research and drug discovery, the development of highly specific and potent therapeutic modalities is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary strategy for targeting and eliminating disease-causing proteins. The modular nature of PROTACs, which consist of a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker component is of critical importance, as it dictates the spatial orientation of the two ligands, influences the stability and solubility of the entire molecule, and ultimately governs the efficiency of protein degradation.
This technical guide focuses on a key building block in the synthesis of PROTACs: Azido-PEG6-THP . This heterobifunctional linker combines the advantages of a polyethylene glycol (PEG) spacer with the versatility of "click chemistry" and a protected functional group, making it a valuable tool for the construction of sophisticated bioconjugates. This document will provide an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to illustrate key processes.
Core Properties of this compound
This compound is a chemical linker characterized by three key components:
-
An Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring. This allows for the covalent and specific attachment of the linker to a molecule containing an alkyne group.
-
A Hexaethylene Glycol (PEG6) Spacer: The PEG component is a flexible, hydrophilic chain that offers several advantages in drug design. It can enhance the aqueous solubility of the PROTAC molecule, improve its pharmacokinetic properties, and provide optimal spacing between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.
-
A Tetrahydropyranyl (THP) Protected Hydroxyl Group: The THP group serves as a protecting group for a terminal hydroxyl (-OH) group. This allows for the selective reaction of the azide group first. The THP group is stable under various reaction conditions but can be readily removed under mild acidic conditions to expose the hydroxyl group for further chemical modification. This "orthogonal" protection strategy is crucial for the sequential and controlled synthesis of complex molecules.
Key Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of this compound in biomedical research is in the modular synthesis of PROTACs. The linker serves as a central scaffold to connect a ligand that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Hypothetical Application: Synthesis of a BRD4-Targeting PROTAC
To illustrate the utility of this compound, we will outline the synthesis of a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. In this example, the PROTAC will be constructed using:
-
JQ1: A known ligand for the bromodomains of BRD4, modified with a terminal alkyne for click chemistry.
-
Pomalidomide: A ligand for the E3 ligase Cereblon (CRBN), modified with a functional group for attachment to the other end of the linker.
-
This compound: The linker connecting JQ1 and pomalidomide.
The overall synthetic strategy involves a two-step process:
-
Conjugation of the alkyne-modified JQ1 to the azide group of this compound via a CuAAC reaction.
-
Deprotection of the THP group to reveal the hydroxyl group, followed by its activation and conjugation to pomalidomide.
Experimental Protocols
1. Synthesis of JQ1-(PEG6)-THP via Click Chemistry
-
Materials:
-
Alkyne-modified JQ1 (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
-
Procedure:
-
Dissolve alkyne-modified JQ1 and this compound in the t-butanol/water solvent mixture.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield JQ1-(PEG6)-THP.
-
2. Deprotection of the THP Group
-
Materials:
-
JQ1-(PEG6)-THP (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Solvent: Methanol (MeOH)
-
-
Procedure:
-
Dissolve JQ1-(PEG6)-THP in methanol.
-
Add p-TsOH·H₂O to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield JQ1-(PEG6)-OH.
-
3. Conjugation to Pomalidomide
-
Materials:
-
JQ1-(PEG6)-OH (1.0 eq)
-
Pomalidomide-COOH (a carboxylic acid derivative of pomalidomide) (1.2 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve JQ1-(PEG6)-OH and Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA and PyBOP to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table presents hypothetical, yet representative, data for our BRD4-targeting PROTAC.
| Parameter | Value | Cell Line | Treatment Time |
| DC₅₀ | 25 nM | Human leukemia (MV4-11) | 18 hours |
| Dₘₐₓ | >95% | Human leukemia (MV4-11) | 18 hours |
| BRD4 Binding Affinity (K D ) | 150 nM | - | - |
| CRBN Binding Affinity (K D ) | 1.8 µM | - | - |
Visualizations
Diagram of the PROTAC Synthesis Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC using this compound.
Diagram of the PROTAC Mechanism of Action
An In-Depth Technical Guide to PROTAC Linkers and the Function of Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules that facilitate the degradation of a target protein of interest (POI).[1] This is achieved through their unique structure, which consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]
The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome. A key advantage of this event-driven mechanism is that the PROTAC molecule is not consumed in the process and can catalytically induce the degradation of multiple target protein molecules.
The Critical Role of the Linker in PROTAC Efficacy
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall success. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.
Commonly used linkers in PROTAC design include alkyl chains and polyethylene glycol (PEG) chains. Alkyl chains offer flexibility but can be hydrophobic, potentially impacting the PROTAC's solubility. In contrast, PEG linkers enhance hydrophilicity and can improve a PROTAC's solubility and cell permeability. However, the introduction of a PEG linker can also influence the PROTAC's metabolic stability.
Azido-PEG6-THP: A Versatile Linker for PROTAC Synthesis
This compound is a specialized, PEG-based linker that is frequently employed in the synthesis of PROTACs. It comprises a six-unit polyethylene glycol chain functionalized with an azide group at one end and a tetrahydropyran (THP) protected alcohol at the other.
The azide group makes this linker particularly suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a molecule containing an alkyne group, a common functionality incorporated into either the POI-binding ligand or the E3 ligase ligand.
The THP group serves as a protecting group for the terminal hydroxyl functionality of the PEG chain. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group for subsequent conjugation, typically to the other ligand of the PROTAC.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize representative data comparing the performance of PROTACs with different linker types and lengths for the well-characterized target, Bromodomain-containing protein 4 (BRD4).
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader 1 | Alkyl | 9 | >1000 | <20 | |
| BRD4 Degrader 2 | PEG | 4 units | <500 | ~60 | |
| BRD4 Degrader 3 | PEG | 5 units | <100 | >80 | |
| BRD4 Degrader 4 (RC-1) | PEG | 6 units | ~100 | >90 |
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers. This table illustrates that for BRD4 degradation, PEG linkers generally outperform a simple alkyl linker. Furthermore, there is an optimal PEG linker length, with a 6-unit PEG chain demonstrating high potency and efficacy.
| PROTAC | Linker Type | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| AR PROTAC (Alkyl Linker) | Alkyl | 0.8 | |
| AR PROTAC (PEG Linker) | PEG | 2.3 |
Table 2: Influence of Linker Type on PROTAC Permeability. This table highlights the positive impact of a PEG linker on the passive permeability of Androgen Receptor (AR)-targeting PROTACs as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the general steps for synthesizing a PROTAC using an alkyne-functionalized POI ligand, an azide-functionalized E3 ligase ligand precursor (this compound), and subsequent deprotection and final conjugation.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as a 1:1 mixture of t-BuOH and water.
-
Add a copper(II) sulfate solution (0.1 eq) and a reducing agent such as sodium ascorbate (0.2 eq) to generate the active Cu(I) catalyst in situ. A copper-stabilizing ligand like THPTA can also be included.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, extract the product with an organic solvent and purify by flash column chromatography.
Step 2: THP Deprotection
-
Dissolve the THP-protected intermediate in a solvent such as methanol.
-
Add a catalytic amount of a mild acid, for example, pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base like triethylamine, and concentrate the mixture under reduced pressure. The crude product can then be purified by chromatography.
Step 3: Final Conjugation (e.g., Amide Coupling)
-
Dissolve the deprotected PEGylated POI ligand (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in an anhydrous solvent like DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation for each treatment condition. Calculate DC50 and Dmax values from the dose-response curve.
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Chemical structure and functional groups of this compound.
Caption: A generalized workflow for PROTAC synthesis using this compound.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing Azido-PEG6-THP. This versatile bifunctional linker, featuring a terminal azide for click conjugation, a hexa(ethylene glycol) (PEG6) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protected hydroxyl group, is a valuable tool in bioconjugation and drug discovery. The THP group offers a latent hydroxyl functionality that can be deprotected post-conjugation for further molecular modifications.
The CuAAC reaction facilitates the highly efficient and specific formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide of this compound and a terminal alkyne-functionalized molecule. This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.
Experimental Protocols
This section outlines a general, step-by-step protocol for the copper-catalyzed click reaction between this compound and an alkyne-containing molecule. It is crucial to note that optimization of reactant concentrations, reaction time, and temperature may be necessary for specific substrates to achieve maximum yield and purity.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄) , 20 mM stock solution in deionized water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) , 50 mM stock solution in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.[1]
-
Sodium Ascorbate , 100 mM stock solution in deionized water (must be prepared fresh)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other suitable biological buffer
-
Solvents: Dimethyl sulfoxide (DMSO) or other appropriate solvent for dissolving starting materials
-
Purification reagents: EDTA solution (for quenching), dialysis tubing or size-exclusion chromatography columns, or other appropriate purification system (e.g., HPLC).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired final concentrations. If solubility is an issue, a minimal amount of a co-solvent such as DMSO can be used. A typical starting point is a 1:1.5 to 1:3 molar ratio of the alkyne-molecule to this compound.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the copper/ligand catalyst premix. For a typical reaction, combine the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution in a 1:5 molar ratio of copper to ligand.[2] Gently mix the solutions.
-
-
Reaction Initiation:
-
Add the catalyst premix to the reaction tube containing the alkyne and azide reactants. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate is generally 5-10 times the concentration of the copper catalyst.
-
-
Reaction Incubation:
-
Gently mix the reaction solution and incubate at room temperature for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Purify the resulting conjugate to remove excess reagents, the copper catalyst, and byproducts. The purification method will depend on the nature of the conjugate. Common methods include dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Optional Protocol: Deprotection of the THP Group
If the terminal hydroxyl group of the PEG linker is required for subsequent applications, the THP protecting group can be removed under mild acidic conditions.
-
Acidic Treatment:
-
After purification of the conjugate, dissolve it in a suitable solvent mixture such as acetic acid/tetrahydrofuran/water (2:1:1 v/v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.
-
-
Purification:
-
Upon completion, remove the solvents under reduced pressure and purify the deprotected conjugate using an appropriate method such as HPLC or dialysis to remove the acid and any byproducts.
-
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors including the nature of the substrates, reactant concentrations, and reaction conditions. The following table summarizes representative quantitative data for copper-catalyzed click reactions involving PEGylated azides.
| Alkyne Substrate | Azide Substrate | Molar Ratio (Alkyne:Azide) | Copper Source (Concentration) | Ligand (Concentration) | Reducing Agent (Concentration) | Reaction Time | Yield (%) | Reference |
| Alkyne-modified Oligonucleotide | Biotin-Azide | 1:5 | CuSO₄ (not specified) | TBTA (not specified) | Sodium Ascorbate (not specified) | 4 h | >95 | Glen Research |
| Alkyne-modified Oligonucleotide | PEG-Azide | 1:5 | CuSO₄ (not specified) | TBTA (not specified) | Sodium Ascorbate (not specified) | 4 h | 86 | Glen Research |
| Alkyne-derivatised α-amino acid | Azido-derivatised α-amino acid | Not specified | CuSO₄ | TBTA | Sodium Ascorbate | 18 h | 78 | [3] |
| Propargylated Resorcin[4]arene | Azido-PEG | 1:1.2 | CuBr (0.5 eq) | PMDETA | None | 48 h | 84 | [5] |
| Phenylacetylene | Benzyl Azide | 1:1 | CuI | None | None | 2 h | 97 |
Visualizations
To aid in the understanding of the experimental process and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for CuAAC using this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction. It enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage. The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and in vivo studies.[1]
Azido-PEG6-THP is a heterobifunctional linker containing an azide group for SPAAC and a tetrahydropyranyl (THP) protected hydroxyl group. The polyethylene glycol (PEG) spacer enhances water solubility and reduces non-specific binding. The THP group is an acid-labile protecting group for the terminal hydroxyl functionality, which can be deprotected to allow for further conjugation or modification.
Applications
The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:
-
Bioconjugation: Site-specific labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorescent dyes or biotin.
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs Synthesis: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
-
Surface Immobilization: Attachment of biomolecules to surfaces for the development of biosensors and other diagnostic tools.
-
Hydrogel Formation: Cross-linking of polymers to create biocompatible hydrogels for tissue engineering and drug delivery.
Data Presentation
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.4 | 0.32–0.85 |
| HEPES | 7.4 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Higher pH values generally increase SPAAC reaction rates, with the exception of HEPES buffer.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Azido-PEG Compounds
| Azide Reactant | Cyclooctyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Azido-PEG-Compound | DBCO | ~0.1 - 1.0 |
| Azido-PEG5-Trastuzumab | DBCO | 0.18–0.37 |
The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%.[2][3]
Experimental Protocols
This section provides detailed protocols for a typical two-stage bioconjugation workflow using this compound: 1) SPAAC reaction with a DBCO-functionalized molecule, and 2) Deprotection of the THP group to reveal the terminal hydroxyl group for further modification.
Protocol 1: SPAAC Reaction of this compound with a DBCO-Functionalized Molecule
This protocol describes the conjugation of this compound to a molecule containing a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-dye)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in the desired reaction buffer to a final concentration of 1-10 mg/mL. If the molecule is not readily soluble in aqueous buffers, first dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting with the reaction buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not store the stock solution for extended periods.
-
-
Reaction Incubation:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the DBCO-functionalized molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4] The progress of the reaction can be monitored by techniques such as SDS-PAGE (for proteins), which will show a shift in molecular weight upon successful conjugation, or by UV-Vis spectroscopy by monitoring the decrease in DBCO absorbance around 310 nm.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent that reacts with the excess azide can be added. However, for many applications, purification is sufficient.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted this compound and DBCO-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group from the PEG linker to yield a free hydroxyl group.
Materials:
-
THP-protected conjugate from Protocol 1
-
Deprotection Solution: Acetic acid/Tetrahydrofuran/Water (3:1:1 v/v) or 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification equipment (e.g., silica gel column chromatography, HPLC)
Procedure:
-
Deprotection Reaction:
-
Dissolve the THP-protected conjugate in the deprotection solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the deprotected product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the deprotected conjugate using an appropriate method such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) to obtain the final product with a free hydroxyl group.
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Structure of the final bioconjugate after THP deprotection.
References
Application Notes and Protocols for Protein Bioconjugation using Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-THP is a heterobifunctional linker that enables the covalent attachment of a polyethylene glycol (PEG) spacer to a protein of interest. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles. The this compound linker contains two key functional groups: an azide (N3) group for bioorthogonal "click chemistry" ligation and a tetrahydropyranyl (THP) protected hydroxyl group. The THP group provides a stable protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further modification if required.
The azide group serves as a versatile handle for conjugation to alkyne-modified molecules via either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These click chemistry reactions are highly specific and efficient, proceeding under mild, aqueous conditions, making them ideal for bioconjugation to sensitive protein molecules. This document provides detailed protocols for the use of this compound in protein bioconjugation, including reaction conditions, purification methods, and characterization techniques.
Properties and Handling of this compound
Proper handling and storage of this compound are crucial for successful bioconjugation.
| Property | Value | Reference |
| Molecular Weight | 391.46 g/mol | N/A |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, and chlorinated solvents. Less soluble in alcohols and toluene. Insoluble in ether. | [1] |
| Storage | Store at -20°C for long-term storage. Stock solutions should be prepared fresh, but can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. | [2] |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | [2] |
| Safety | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. While not classified as hazardous, standard laboratory safety precautions should be followed. | [2] |
Experimental Workflows
The overall workflow for protein bioconjugation using this compound typically involves the introduction of an alkyne group onto the target protein, followed by the click chemistry reaction with the azide-functionalized PEG linker.
References
Application Notes and Protocols for Azido-PEG6-THP in Cellular and Biomolecular Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG6-THP and related azide-functionalized polyethylene glycol (PEG) linkers for the labeling of cells and biomolecules. The protocols leverage the power of bioorthogonal click chemistry, a highly specific and efficient conjugation method, for a variety of applications in research and drug development.
Introduction
This compound is a heterobifunctional linker molecule featuring an azide (N₃) group, a hexaethylene glycol (PEG6) spacer, and a tetrahydropyran (THP) protected hydroxyl group. The azide moiety serves as a chemical handle for bioorthogonal "click" chemistry reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of the Azido-PEG6 linker to alkyne-modified biomolecules or reporter tags with exceptional specificity and efficiency.[1]
The PEG6 spacer is a hydrophilic chain that enhances the solubility and reduces the immunogenicity of the labeled molecule.[2] The THP group is a protecting group for a hydroxyl functionality. For practical applications in bioconjugation, the THP group would typically be removed to reveal the hydroxyl group, which can then be further functionalized. However, the primary utility of this class of molecules lies in the reactivity of the azide group.
This document provides detailed protocols for two major applications of azide-PEG linkers:
-
Direct Labeling of Biomolecules: Utilizing an amine-reactive Azido-PEG6-NHS ester to directly conjugate the azide linker to proteins or other amine-containing molecules.
-
Metabolic Labeling of Live Cells: Introducing azide functionalities into cellular biomolecules (e.g., glycans) through metabolic incorporation of azido-sugars, followed by click chemistry-based detection.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Live-Cell Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. | [3] |
| Biocompatibility | Moderate; copper can be toxic to cells, but toxicity is mitigated by using chelating ligands like THPTA. | High; no exogenous metal catalyst is required. | [3][4] |
| Reaction Kinetics | Very fast; ideal for rapid labeling. | Slower than CuAAC, may require longer incubation times or higher concentrations. | |
| Reagent Size | Small alkyne and azide groups, minimizing potential steric hindrance. | Bulky cyclooctyne reagents, which may perturb some biological systems. | |
| Typical Reagents | CuSO₄, Sodium Ascorbate, THPTA (ligand). | DBCO, BCN, or DIFO-functionalized probes. |
Table 2: Recommended Starting Concentrations for Labeling Experiments
| Application | Reagent | Recommended Concentration | Incubation Time | References |
| Direct Protein Labeling (in vitro) | Azido-PEG-NHS Ester | 10-20 fold molar excess over protein | 30-60 minutes at room temperature | |
| Metabolic Glycan Labeling (Live Cells) | Ac₄ManNAz (azido-sugar) | 25-50 µM | 48 hours | |
| CuAAC Labeling of Live Cells | Alkyne-fluorophore | 25 µM | 1-5 minutes | |
| CuSO₄ | 50 µM | 1-5 minutes | ||
| THPTA | 250 µM | 1-5 minutes | ||
| Sodium Ascorbate | 2.5 mM | 1-5 minutes | ||
| SPAAC Labeling of Live Cells | DBCO-fluorophore | 20-50 µM | 15-60 minutes |
Experimental Protocols
Protocol 1: Direct Labeling of a Protein with Azido-PEG6-NHS Ester
This protocol describes the conjugation of an Azido-PEG6-NHS ester to a protein via its primary amines (e.g., lysine residues). The resulting azide-functionalized protein can then be used in subsequent click chemistry reactions.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Azido-PEG6-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. Higher protein concentrations generally lead to higher labeling efficiency.
-
Prepare Azido-PEG6-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-PEG6-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the protein solution.
-
Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove excess, unreacted Azido-PEG6-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Confirm labeling efficiency using techniques such as mass spectrometry or by performing a subsequent click reaction with an alkyne-fluorophore and measuring fluorescence.
-
Store the azide-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azido Sugars and SPAAC Detection
This protocol details the metabolic incorporation of an azide-containing sugar (Ac₄ManNAz) into cellular glycans, followed by fluorescent labeling via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549) in culture
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated azido sugar.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with warm PBS.
-
Add imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflows for direct protein labeling and metabolic cell labeling.
Caption: Application in tracking cell surface receptor dynamics.
References
Application Notes and Protocols for Azido-PEG6-THP in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. A key component in the design of these systems is the linker molecule, which connects a targeting moiety to a therapeutic payload. Azido-PEG6-THP is a heterobifunctional linker that offers a versatile platform for the construction of targeted drug delivery constructs such as antibody-drug conjugates (ADCs) or targeted nanoparticles.
This molecule incorporates three key features:
-
An azide group (N₃) at one terminus, which allows for highly specific and efficient conjugation to alkyne- or cyclooctyne-modified targeting ligands via "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2]
-
A polyethylene glycol (PEG) spacer with six ethylene glycol units. The PEG chain enhances the solubility and biocompatibility of the final conjugate, can reduce immunogenicity, and may improve pharmacokinetic properties by increasing circulation time.[3]
-
A tetrahydropyranyl (THP) protected hydroxyl group at the other terminus. The THP group is a stable protecting group under neutral and basic conditions, which can be selectively removed under mild acidic conditions to reveal a primary alcohol for subsequent drug conjugation.
This combination of features enables a sequential and controlled approach to the synthesis of well-defined targeted drug delivery systems.
Experimental Protocols
This section provides detailed protocols for the sequential modification of this compound to create a targeted drug delivery conjugate. The example provided is for the development of an antibody-drug conjugate (ADC), where a targeting antibody is first conjugated to the linker, followed by deprotection and attachment of a cytotoxic drug.
Protocol 1: Conjugation of a Targeting Ligand to this compound via SPAAC
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized targeting antibody to the azide terminus of this compound. SPAAC is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
Materials:
-
This compound
-
DBCO-functionalized monoclonal antibody (e.g., Trastuzumab-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amicon® Ultra centrifugal filter units (or similar for purification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
The DBCO-functionalized antibody should be in a suitable buffer, such as PBS, at a known concentration (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-functionalized antibody.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent denaturation of the antibody.
-
Gently mix the reaction by pipetting and incubate at room temperature for 4-12 hours with gentle shaking. The reaction can also be performed at 4°C for 12-24 hours.
-
-
Purification of the Antibody-PEG-THP Conjugate:
-
Following incubation, purify the conjugate from unreacted this compound using a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody (e.g., 50 kDa).
-
Add PBS to the reaction mixture to the full volume of the filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the washing step with PBS at least three times to ensure complete removal of the excess linker.
-
Recover the purified Antibody-PEG-THP conjugate in a known volume of PBS.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA assay).
-
The degree of labeling (linker-to-antibody ratio) can be determined using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry (for a more precise measurement), or by quantifying the remaining free thiols on the antibody if the DBCO group was introduced via a maleimide linkage.
-
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the acid-labile THP protecting group to reveal the terminal hydroxyl group for drug conjugation.
Materials:
-
Purified Antibody-PEG-THP conjugate from Protocol 1
-
A mild acidic buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0) or dilute acetic acid.
-
PBS, pH 7.4
-
Amicon® Ultra centrifugal filter units
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the Antibody-PEG-THP conjugate to the mild acidic buffer using a centrifugal filter unit.
-
-
Deprotection Reaction:
-
Incubate the solution at room temperature for 1-2 hours, monitoring the reaction progress if possible (e.g., by LC-MS on a small aliquot if the construct is stable enough).
-
-
Neutralization and Purification:
-
Once the deprotection is complete, neutralize the solution by exchanging the buffer back to PBS (pH 7.4) using a centrifugal filter unit.
-
Wash the resulting Antibody-PEG-OH conjugate with PBS three times to remove any cleaved THP and residual acid.
-
Recover the purified conjugate.
-
Protocol 3: Conjugation of a Drug to the Hydroxyl Terminus
This protocol outlines the conjugation of a carboxylate-containing drug to the newly exposed hydroxyl group of the Antibody-PEG-OH conjugate via an esterification reaction using a carbodiimide activator.
Materials:
-
Purified Antibody-PEG-OH conjugate from Protocol 2
-
Carboxylate-containing drug (e.g., a derivative of a cytotoxic agent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Amicon® Ultra centrifugal filter units
Procedure:
-
Preparation of Activated Drug:
-
In a separate tube, dissolve the carboxylate-containing drug in anhydrous DMSO.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the drug solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester activated drug.
-
-
Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the freshly prepared activated drug solution to the Antibody-PEG-OH conjugate solution.
-
Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Purification of the Final ADC:
-
Purify the final Antibody-Drug Conjugate from unreacted drug and coupling reagents using a centrifugal filter unit as described in Protocol 1.
-
Wash the ADC extensively with PBS.
-
-
Final Characterization:
-
Determine the final protein concentration.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the final ADC by size exclusion chromatography (SEC-HPLC).
-
Data Presentation
The following tables present representative quantitative data that would be collected during the characterization of the synthesized ADC.
Table 1: Characterization of Intermediates and Final ADC
| Sample | Protein Concentration (mg/mL) | Linker-to-Antibody Ratio | Drug-to-Antibody Ratio (DAR) |
| DBCO-Antibody | 8.5 | N/A | N/A |
| Antibody-PEG-THP | 7.9 | 3.8 | N/A |
| Final ADC | 7.2 | 3.8 | 3.5 |
Table 2: Physicochemical Properties of the Final ADC
| Parameter | Value |
| Molecular Weight (by Mass Spec) | ~155 kDa |
| Aggregation (by SEC-HPLC) | < 2% |
| Zeta Potential (mV) | -15.2 |
| Polydispersity Index (PDI) | 0.15 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
Example Signaling Pathway: HER2-Targeted Drug Delivery
For an ADC targeting the HER2 receptor (e.g., using Trastuzumab), the payload is released intracellularly following receptor-mediated endocytosis, where it can then exert its cytotoxic effect. A common payload, such as a microtubule inhibitor, would disrupt the cell cycle, leading to apoptosis.
Caption: HER2-mediated ADC uptake and mechanism of action.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG6-THP for the surface functionalization of nanoparticles. This bifunctional linker is designed to impart "stealth" properties to nanoparticles via its polyethylene glycol (PEG) chain, minimizing non-specific protein adsorption and prolonging circulation time, while also providing a terminal azide group for subsequent bioconjugation through click chemistry.[1][2] The tetrahydropyranyl (THP) protecting group on the terminal hydroxyl allows for a controlled, stepwise functionalization process.
Overview of this compound
This compound is a heterobifunctional PEG linker. One terminus features an azide (N₃) group, which is a versatile handle for bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The other end is a hydroxyl group protected by a tetrahydropyranyl (THP) group. This protecting group is stable under basic conditions but can be readily removed under mild acidic conditions to reveal the terminal hydroxyl group for covalent attachment to nanoparticle surfaces.
Chemical Structure:
-
Azide Group (N₃): Enables covalent attachment of biomolecules, fluorophores, or targeting ligands that have a corresponding alkyne group.
-
PEG6 Linker: A hexaethylene glycol spacer that provides hydrophilicity and steric hindrance, which reduces opsonization and clearance by the mononuclear phagocyte system.
-
THP-protected Hydroxyl Group: Allows for a two-step conjugation strategy. The THP group must be removed before the linker can be attached to the nanoparticle surface.
Experimental Protocols
This section details the protocols for the deprotection of this compound, subsequent activation of the hydroxyl group, conjugation to gold and iron oxide nanoparticles, and a final click chemistry reaction.
Deprotection of the THP Group
The THP group is acid-labile and can be removed under mild acidic conditions to yield the free hydroxyl group.
Protocol 2.1.1: Acid-Catalyzed Deprotection of this compound
-
Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected product (Azido-PEG6-OH) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
| Parameter | Recommended Condition | Notes |
| Solvent System | Acetic Acid:THF:Water (3:1:1 v/v/v) | Other mild acids like pyridinium p-toluenesulfonate (PPTS) in ethanol can also be used. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Work-up | Neutralization and Liquid-Liquid Extraction | Ensure complete removal of acid before downstream applications. |
Activation of the Terminal Hydroxyl Group and Conjugation to Nanoparticles
The terminal hydroxyl group of the deprotected linker is not highly reactive towards many nanoparticle surfaces. Therefore, it often requires activation or conversion to a more reactive functional group.
For gold nanoparticles, a common strategy is to introduce a thiol group, which forms a strong dative bond with the gold surface.
Protocol 2.2.1.1: Thiolation of Azido-PEG6-OH and Conjugation to AuNPs
-
Thiolation: React Azido-PEG6-OH with an excess of a thiol-containing activating agent (e.g., 3-mercaptopropionic acid) in the presence of a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an anhydrous organic solvent (e.g., dichloromethane).
-
Purify the resulting Azido-PEG6-thiol by column chromatography.
-
Conjugation: Add the purified Azido-PEG6-thiol to a solution of citrate-stabilized gold nanoparticles.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purify the functionalized AuNPs by centrifugation and repeated washing with deionized water to remove excess linker.
For iron oxide nanoparticles, surface modification with silanes is a widely used method.
Protocol 2.2.2.1: Silanization of Azido-PEG6-OH and Conjugation to IONPs
-
Silanization: React Azido-PEG6-OH with an isocyanate-containing silane, such as 3-(triethoxysilyl)propyl isocyanate, in an anhydrous solvent to form a urethane linkage.
-
Conjugation: Disperse the IONPs in a solvent like ethanol.
-
Add the Azido-PEG6-silane derivative to the IONP dispersion.
-
Add a small amount of aqueous ammonia to catalyze the hydrolysis and condensation of the silane onto the nanoparticle surface.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Purify the functionalized IONPs by magnetic separation and repeated washing with ethanol and water.
Post-Functionalization via Click Chemistry
The azide-terminated surface of the nanoparticles can be used to conjugate a wide array of molecules containing an alkyne group.
Protocol 2.3.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Disperse the azide-functionalized nanoparticles in a deoxygenated buffer (e.g., PBS).
-
Add the alkyne-containing molecule of interest (e.g., an alkyne-modified peptide or fluorescent dye).
-
Add a copper(I) source, typically generated in situ from a copper(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the final conjugated nanoparticles by centrifugation, dialysis, or size exclusion chromatography to remove the catalyst and excess reagents.
Characterization and Data Presentation
Thorough characterization is crucial to confirm successful surface functionalization. The following tables summarize the expected changes in key parameters.
Table 3.1: Expected Changes in Nanoparticle Characteristics Post-PEGylation
| Characterization Technique | Parameter | Expected Change | Rationale |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase | The PEG layer adds to the overall size of the nanoparticle in a hydrated state. |
| Polydispersity Index (PDI) | Minimal Increase | A significant increase may indicate aggregation. | |
| Zeta Potential | Magnitude of Surface Charge | Decrease (closer to neutral) | The PEG layer shields the surface charge of the nanoparticle core. |
| Transmission Electron Microscopy (TEM) | Core Size | No significant change | TEM visualizes the electron-dense core, and the PEG layer is often not visible under high vacuum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Infrared Spectrum | Appearance of a characteristic azide peak | A peak around 2100 cm⁻¹ confirms the presence of the N₃ group. |
Table 3.2: Quantitative Analysis of PEG Grafting Density
| Method | Principle | Advantages | Disadvantages |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating to determine the amount of organic material (PEG) on the inorganic nanoparticle core. | Provides a direct measure of the mass of grafted PEG. | Requires a significant amount of dried sample; not suitable for polymeric nanoparticles. |
| Quantitative NMR (qNMR) | Dissolution of the nanoparticle core and quantification of the released PEG linker against a known standard. | Highly accurate and quantitative. | Requires dissolution of the nanoparticle, which may not always be feasible. |
| High-Performance Liquid Chromatography (HPLC) | Displacement of the PEG linker from the nanoparticle surface followed by quantification using a charged aerosol detector (CAD). | Sensitive and can distinguish between bound and unbound PEG. | Requires a method to efficiently displace the PEG from the surface. |
| Fluorescence Spectroscopy | Use of a fluorescently labeled PEG linker and correlation of fluorescence intensity to concentration. | High sensitivity. | The fluorescent label may alter the properties of the PEG linker. |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization with this compound.
Logic of Surface Modification
Caption: Logical steps for creating functionalized nanoparticles.
These protocols and guidelines are intended to serve as a starting point. Optimization of reaction conditions may be necessary for specific nanoparticle systems and desired degrees of surface coverage.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry with Azido-PEG6-THP and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition considerations for the use of Azido-PEG6-THP in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The information is intended to guide researchers in academic and industrial settings, particularly in the fields of bioconjugation, drug delivery, and proteomics.
Introduction
Click chemistry has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures. The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, offers high yields, exceptional functional group tolerance, and reactions that can often be performed under mild, aqueous conditions. This compound is a versatile reagent featuring a terminal azide for click chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protecting group. This reagent is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and composition is crucial.[1][2]
Reaction Mechanisms
The two primary forms of azide-alkyne click chemistry offer distinct advantages depending on the application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole.[3] The reaction is highly efficient and regioselective. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[3] A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby increasing reaction efficiency and protecting sensitive biomolecules.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction. SPAAC is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with various terminal alkynes under both CuAAC and SPAAC conditions. Data presented are representative and may vary based on specific substrate and experimental conditions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Terminal Alkynes
| Terminal Alkyne Partner | Alkyne:Azide Ratio | CuSO₄ (mol%) | THPTA (mol%) | Sodium Ascorbate (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Propargyl-Glycine | 1.2:1 | 5 | 25 | 50 | t-BuOH/H₂O (1:1) | 25 | 2 | >95 | >98 |
| 4-Ethynylanisole | 1.1:1 | 10 | 50 | 100 | DMF | 40 | 4 | >90 | >97 |
| 5-Ethynyl-2'-deoxyuridine | 1.5:1 | 5 | 25 | 50 | DMSO/H₂O (3:1) | 25 | 6 | >85 | >95 |
| Propargyl-PEG4-Amine | 1:1 | 10 | 50 | 100 | H₂O | 25 | 1 | >98 | >99 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with Cyclooctynes
| Cyclooctyne Partner | Alkyne:Azide Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| DBCO-NHS Ester | 1.1:1 | DMSO | 25 | 1 | >90 | >95 |
| BCN-NHS Ester | 1.2:1 | Acetonitrile/H₂O (4:1) | 37 | 4 | >85 | >95 |
| DBCO-PEG4-Maleimide | 1:1 | PBS (pH 7.4) | 25 | 2 | >95 | >98 |
Experimental Protocols
Deprotection of the THP Group:
The tetrahydropyranyl (THP) group is an acid-labile protecting group for alcohols. It is stable to strongly basic conditions, making it compatible with a wide range of synthetic transformations. Deprotection is typically achieved under mild acidic conditions.
-
Materials:
-
THP-protected compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the THP-protected compound in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography if necessary.
-
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of this compound with a terminal alkyne.
-
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
-
Procedure:
-
Prepare stock solutions of all reagents. A 100 mM stock solution of CuSO₄ in water, a 500 mM stock solution of THPTA in water, and a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent.
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution (0.05-0.1 equivalents) to the THPTA stock solution (0.25-0.5 equivalents). Vortex briefly.
-
Add the copper/ligand premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.5-1.0 equivalent).
-
Stir the reaction at the desired temperature (typically room temperature to 40°C) for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The product can be purified by column chromatography on silica gel.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction of this compound with a cyclooctyne.
-
Materials:
-
This compound
-
Cyclooctyne (e.g., DBCO or BCN derivative)
-
Solvent (e.g., DMSO, Acetonitrile/H₂O, PBS)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the cyclooctyne (1.0-1.2 equivalents) in the chosen solvent.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 37°C) for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be purified directly by preparative HPLC or by standard extraction and column chromatography procedures.
-
Purification and Characterization
Purification of PEGylated compounds can be challenging due to their increased polarity and potential for streaking on silica gel.
-
Column Chromatography: A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or chloroform/methanol) is often effective.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of PEGylated products, offering high resolution and purity.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Example: PROTAC Synthesis and Mechanism of Action
This compound is an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells. The process involves a cascade of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which results in the covalent attachment of a polyubiquitin chain to the target protein. This polyubiquitin tag is recognized by the 26S proteasome, which then degrades the tagged protein into small peptides.
Click chemistry, utilizing linkers like this compound, allows for the modular and efficient assembly of PROTAC libraries with varying linker lengths and attachment points to optimize their degradation efficiency. For example, a PROTAC targeting Bruton's Tyrosine Kinase (BTK) or KRAS could be synthesized using an alkyne-functionalized inhibitor and an azide-functionalized E3 ligase ligand connected via the this compound linker.
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: PROTAC Synthesis and Cellular Mechanism Workflow.
References
Troubleshooting & Optimization
How to improve the yield of Azido-PEG6-THP click reactions.
Welcome to the technical support center for Azido-PEG6-THP click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound click reaction?
A1: The this compound click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Each component plays a critical role:
-
This compound: This is your azide-containing reactant. The PEG6 linker provides spacing and solubility, while the tetrahydropyranyl (THP) group is a protecting group for another functional group, typically a hydroxyl group.
-
Alkyne: This is the other reactant that will form a triazole ring with the azide.
-
Copper(I) Catalyst: This is the key catalyst for the reaction. It is often generated in situ from a copper(II) salt.
-
Reducing Agent (e.g., Sodium Ascorbate): This reduces the copper(II) salt (e.g., CuSO4) to the active copper(I) state.[1][2]
-
Ligand (e.g., THPTA, TBTA): The ligand stabilizes the copper(I) catalyst, preventing its oxidation back to copper(II) and improving reaction efficiency.[1][3] For aqueous reactions, water-soluble ligands like THPTA are recommended.[1]
Q2: What are the key considerations when working with the THP protecting group in the context of a click reaction?
A2: The THP (tetrahydropyranyl) group is an acid-labile protecting group. This means it can be cleaved under acidic conditions. Therefore, it is crucial to maintain a neutral or slightly basic pH during the click reaction and subsequent workup to avoid premature deprotection. The THP group is generally stable to basic conditions, organometallics, and reducing agents.
Q3: Can I monitor the progress of my click reaction?
A3: Yes, monitoring the reaction progress is recommended. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a click reaction can be attributed to several factors. The following sections provide potential causes and solutions.
The active catalyst in a CuAAC reaction is copper(I). If the copper(I) is oxidized to copper(II), the reaction will not proceed efficiently.
Solutions:
-
Ensure Proper Reduction: Use a fresh solution of a reducing agent like sodium ascorbate. It is recommended to add the sodium ascorbate solution last to the reaction mixture to initiate the reaction.
-
Use a Ligand: A copper-stabilizing ligand, such as THPTA or TBTA, is crucial to protect the copper(I) from oxidation. For reactions in aqueous media, a water-soluble ligand like THPTA is preferred.
-
Degas Solvents: Oxygen in the solvent can lead to the oxidation of the copper(I) catalyst. While not always necessary with the use of a good ligand and reducing agent, degassing the solvent by sparging with an inert gas like argon or nitrogen can be beneficial.
The reaction conditions, including solvent, temperature, and concentration, can significantly impact the yield.
Solutions:
-
Solvent Choice: A variety of solvents can be used for click chemistry, including water, DMSO, DMF, and mixtures thereof. The choice of solvent should be based on the solubility of your reactants. For biomolecules, aqueous buffers are common.
-
Temperature: Most click reactions proceed efficiently at room temperature. In some cases, gentle heating (e.g., 40-50 °C) may increase the reaction rate, but be cautious as higher temperatures can lead to degradation of sensitive molecules.
-
Concentration: Ensure that the concentration of your reactants is sufficient. Low concentrations can lead to slow reaction rates. If possible, aim for concentrations in the millimolar range.
Problems with the this compound or the alkyne can also lead to poor yields.
Solutions:
-
Purity of Reactants: Ensure that your starting materials are pure. Impurities can interfere with the reaction.
-
Steric Hindrance: The PEG6 linker can be flexible, but significant steric hindrance near the azide or alkyne functionality on either reactant can slow down the reaction. If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature.
-
THP Group Instability: If the reaction medium becomes acidic, the THP group can be cleaved, leading to a mixture of products. Ensure the pH of the reaction is maintained between 4 and 12.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling to form a diacetylene byproduct (Glaser coupling).
Solutions:
-
Minimize Oxygen: As mentioned earlier, degassing solvents and running the reaction under an inert atmosphere can help.
-
Use of Ligands and Reducing Agents: The combination of a stabilizing ligand and a reducing agent like sodium ascorbate effectively minimizes this side reaction by keeping the copper in the +1 oxidation state.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound click reaction.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Notes |
| Azide/Alkyne | 1:1 to 1:1.5 molar ratio | A slight excess of one reagent can be used to drive the reaction to completion. |
| Copper(II) Sulfate | 1-10 mol% | Higher concentrations may be needed for difficult reactions, but can also lead to side reactions. |
| Sodium Ascorbate | 5-10 equivalents relative to Copper(II) | A significant excess is used to ensure complete reduction of Cu(II) to Cu(I). |
| Ligand (e.g., THPTA) | 1-5 equivalents relative to Copper(II) | A higher ligand-to-copper ratio can enhance catalyst stability and reaction rate. |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield |
| Temperature | Room Temperature | Generally sufficient for high yields. |
| 40-60 °C | May increase reaction rate for sterically hindered substrates. | |
| Reaction Time | 1-4 hours | Typically sufficient for many click reactions. |
| Up to 24 hours | May be necessary for challenging reactions or low concentrations. | |
| pH | 4-12 | The reaction is tolerant to a wide pH range. |
| < 4 | Risk of THP deprotection. |
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This should be made fresh.
-
Prepare a 10 mM stock solution of copper(II) sulfate in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the alkyne stock solution.
-
Add an equimolar amount of the this compound stock solution.
-
Add the THPTA ligand solution to a final concentration of 1 mM.
-
Add the copper(II) sulfate solution to a final concentration of 0.2 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Vortex the reaction mixture again.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction vessel can be protected from light.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by an appropriate method, such as HPLC or column chromatography. Ensure that the purification conditions are not acidic to prevent THP deprotection.
-
Visualizations
Caption: Workflow for a typical this compound click reaction.
Caption: Troubleshooting logic for low yield in click reactions.
References
Troubleshooting low efficiency in Azido-PEG6-THP conjugation.
Welcome to the technical support center for Azido-PEG6-THP conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components:
-
An azide group for highly specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
A polyethylene glycol (PEG) spacer (with 6 ethylene glycol units) to enhance solubility and provide appropriate spatial separation between conjugated molecules.[3][4]
-
A tetrahydropyranyl (THP) protected hydroxyl group , which can be deprotected under acidic conditions to reveal a hydroxyl group for further conjugation.
Q2: What is the primary challenge when using this compound in a CuAAC reaction?
The primary challenge is often achieving a high conjugation yield while maintaining the integrity of the starting materials and the final conjugate. Low yields can stem from several factors, including catalyst inactivation, side reactions, and steric hindrance from the PEG chain. Additionally, the acid-labile THP group requires careful handling to prevent premature deprotection.
Q3: Why is the THP protecting group used and when should it be removed?
The THP group protects the terminal hydroxyl group, preventing it from participating in unintended side reactions during the CuAAC conjugation. It is stable under the basic or neutral conditions of the click reaction. The THP group should be removed after the azide has been successfully conjugated to an alkyne-containing molecule. Deprotection is achieved under acidic conditions to reveal the hydroxyl group for subsequent reactions.
Q4: What are the storage recommendations for this compound?
To ensure stability and reactivity, this compound should be stored at -20°C, desiccated, and protected from light. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) and ideally used within a month if stored at -20°C. Avoid multiple freeze-thaw cycles.
Troubleshooting Low Conjugation Efficiency
Low yield is a common issue in CuAAC reactions involving PEG linkers. The following sections provide a structured guide to troubleshoot and optimize your this compound conjugation.
Problem 1: Low or No Product Formation
If you observe a low yield or complete absence of your desired conjugate, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Quantitative Data: Impact of Reaction Parameters on CuAAC Yield
The following tables summarize how different reaction parameters can influence the yield of CuAAC reactions, based on findings for similar PEG-ylated molecules. Optimal conditions should be determined empirically for your specific substrates.
Table 1: Effect of Catalyst and Ligand Concentration
| Copper (CuSO₄) Conc. | Ligand (THPTA) Conc. | Ligand:Cu Ratio | Typical Yield | Notes |
| 50 µM | 50 µM | 1:1 | Moderate | A transition point where higher ratios show significant improvement. |
| 100 µM | 500 µM | 5:1 | High | Excess ligand protects the catalyst and biomolecules, often leading to rapid and complete reaction. |
| 1 mM | 4 mM | 4:1 | High | Common starting concentrations for robust reactions. |
| 0.1 C/A Molar Ratio | - | - | Low | A significant decrease in yield is often observed at low catalyst ratios. |
| 0.5 C/A Molar Ratio | - | - | High (82.3%) | Optimal ratio in a study on mPEG-alkyne conjugation. |
*C/A Molar Ratio = Molar ratio of Catalyst to Alkyne.
Table 2: Effect of Temperature and Reaction Time
| Temperature | Reaction Time | Typical Yield | Notes |
| Room Temp. | 1 - 4 hours | Good to High | Standard condition for many CuAAC bioconjugations. |
| 35°C | 24 hours | 82.3% | Optimal conditions found in a specific mPEG conjugation study. |
| 35°C | 48 hours | 87.1% | Extending the reaction time can lead to a marginal increase in yield. |
| 40°C | 16 - 48 hours | High | Higher temperatures can sometimes mitigate side reactions like peptide complex formation and increase reaction rates. |
Problem 2: Side Reactions and Impurities
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired conjugate.
Caption: General experimental workflow for CuAAC reactions.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-containing molecule and this compound in degassed buffer or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-molecule and this compound. A 1:3 to 1:5 molar ratio of the limiting reagent to the excess reagent is a common starting point.
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex. For a final copper concentration of 100 µM, use a 1:5 molar ratio of copper to THPTA (e.g., 100 µM CuSO₄ and 500 µM THPTA).
-
Add the premixed catalyst to the solution of alkyne and azide.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 5-10 times the copper concentration is recommended (e.g., 5 mM).
-
Gently mix the contents.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator can be beneficial.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
-
Protocol 2: THP Deprotection
Materials:
-
THP-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a mixture of Acetic Acid:THF:H₂O
Procedure:
-
Dissolve the purified THP-protected conjugate in a suitable solvent (e.g., DCM).
-
Add the acidic deprotection solution. Common conditions include:
-
2-10% TFA in DCM.
-
A mixture of acetic acid:THF:H₂O (e.g., in a 3:1:1 ratio).
-
-
Stir the reaction at room temperature.
-
Monitor the reaction closely by TLC or LC-MS (typically complete within 30 minutes to a few hours).
-
Once deprotection is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Purify the deprotected product using column chromatography if necessary.
References
Common side reactions with Azido-PEG6-THP and how to prevent them.
Welcome to the technical support center for Azido-PEG6-THP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting for issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises a six-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility. One terminus is functionalized with an azide group (-N₃), which is commonly used in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The other terminus is a hydroxyl group protected by a tetrahydropyranyl (THP) group. This THP-protected alcohol can be deprotected to reveal the hydroxyl group for further conjugation. This molecule is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.
Q2: What are the most common side reactions associated with this compound?
The most common side reactions are related to the stability of the individual functional moieties:
-
Premature Deprotection of the THP Group: The THP ether is highly sensitive to acidic conditions and can be unintentionally cleaved.
-
Reduction of the Azide Group: The azide group can be reduced to a primary amine (-NH₂) in the presence of certain reducing agents.
-
Oxidation of the PEG Chain: The polyethylene glycol backbone can undergo oxidative degradation, leading to chain cleavage and the formation of impurities.
Q3: How can I prevent the premature removal of the THP protecting group?
The THP group is labile in acidic environments. To prevent its premature cleavage, it is crucial to:
-
Avoid Acidic Conditions: Maintain neutral or basic pH during reactions and work-up procedures.
-
Use Buffered Solutions: When working in aqueous media, use buffers to maintain a stable pH.
-
Careful Choice of Reagents: Avoid the use of acidic catalysts or reagents that can generate acidic byproducts.
Q4: What reagents should I avoid to prevent the reduction of the azide group?
The azide group is susceptible to reduction. To prevent its conversion to an amine, avoid:
-
Phosphine-based Reducing Agents: Reagents like triphenylphosphine (PPh₃) and tris(2-carboxyethyl)phosphine (TCEP) will readily reduce azides via the Staudinger reaction.
-
Thiols: While less reactive than phosphines, some thiols, such as dithiothreitol (DTT), can reduce azides, especially under certain conditions.
-
Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂/Pd-C) will reduce the azide group.
Q5: How can I minimize the oxidation of the PEG chain?
PEG chain oxidation can be mitigated by:
-
Degassing Solvents: Removing dissolved oxygen from reaction solvents can reduce the potential for oxidation.
-
Using High-Purity Reagents and Solvents: Trace metal impurities can catalyze oxidation.
-
Avoiding Exposure to Light and Heat: Store this compound and conduct reactions under inert atmosphere (e.g., argon or nitrogen) and at controlled temperatures.
-
Adding Antioxidants: In some cases, small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to storage solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: Loss of the THP protecting group during a reaction.
| Possible Cause | Solution |
| Acidic Reagent or Catalyst | Ensure all reagents and catalysts are neutral or basic. If an acidic catalyst is required for another part of the molecule, consider an alternative protecting group for the hydroxyl function that is stable to acid. |
| Acidic Byproduct Formation | Monitor the pH of the reaction mixture. If it becomes acidic, consider adding a non-nucleophilic base to neutralize the acid as it forms. |
| Acidic Work-up Conditions | Use neutral or slightly basic aqueous solutions for extraction and washing steps. Avoid acidic washes (e.g., 1M HCl). |
| Acidic Purification Conditions | For chromatography, use a mobile phase with a neutral pH. If using silica gel, which can be slightly acidic, consider neutralizing it by pre-treating with a solution of triethylamine in the eluent. |
Problem 2: Unintended conversion of the azide group to an amine.
| Possible Cause | Solution |
| Use of a Phosphine-based Reagent | If a phosphine is required in the reaction, the azide will likely be reduced. Plan the synthetic route to introduce the azide after the step requiring the phosphine. |
| Presence of Thiol Impurities | Ensure all reagents are free from thiol impurities. |
| Incompatible Reaction Conditions | Review the literature for the compatibility of all reagents with the azide functional group. |
Problem 3: Presence of unexpected impurities with lower or fragmented molecular weights.
| Possible Cause | Solution |
| PEG Chain Oxidation | Use degassed solvents and perform the reaction under an inert atmosphere. Ensure all reagents and solvents are free of metal contaminants. |
| Instability of Other Functional Groups | If this compound is being reacted with a complex molecule, other functional groups on that molecule may be degrading. Analyze all starting materials for purity. |
Experimental Protocols
Protocol 1: Deprotection of the THP Group to Yield Azido-PEG6-OH
-
Dissolve the Compound: Dissolve this compound (1 equivalent) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 4:2:1 v/v/v ratio).
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG6-OH.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for premature THP deprotection.
Caption: Side reaction pathway for azide reduction.
Optimizing reaction time and temperature for Azido-PEG6-THP click chemistry.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction time and temperature of Azido-PEG6-THP click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
A1: The optimal temperature for CuAAC reactions can vary depending on the specific substrates, solvent, and catalyst system used. However, a general guideline is to start at room temperature (20-25°C).[1] If the reaction is slow or yields are low, the temperature can be increased to 37°C.[2] Some reactions may even benefit from temperatures as high as 60-100°C, particularly with less reactive substrates or in certain solvent systems.[3][4] It is important to note that higher temperatures can also lead to degradation of sensitive molecules or an increase in side reactions.
Q2: How long should I run my this compound click reaction?
A2: Reaction times for CuAAC are typically in the range of 1 to 4 hours at room temperature.[5] However, for dilute samples or with sensitive proteins, extending the reaction time to overnight at 4°C can improve yields. Monitoring the reaction progress by techniques such as LC-MS or HPLC is the most effective way to determine the optimal reaction time for your specific system. One study on a PEG conjugate found that while a yield of 82.32% was achieved in 24 hours, it only increased to 87.14% after 48 hours, suggesting the majority of the reaction occurs within the first 24 hours.
Q3: What is the role of the THP group in this compound?
A3: The tetrahydropyran (THP) group is a protecting group for a hydroxyl functionality that is not explicitly shown in the name but is often present in the full molecule to which the Azido-PEG6 linker is attached. In the context of the named molecule "this compound," it is likely protecting a terminal hydroxyl group on the PEG chain, which can be deprotected under acidic conditions after the click reaction to reveal a functional group for further modification.
Q4: Can I perform the click reaction without a copper catalyst?
A4: Yes, a copper-free version of the click reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used. This method is particularly advantageous for reactions involving live cells or other biological systems where the cytotoxicity of copper is a concern. SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne, which reacts with the azide without the need for a catalyst. This compound is compatible with SPAAC.
Q5: What is the purpose of using a ligand like THPTA in my CuAAC reaction?
A5: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) plays a crucial role in stabilizing the Cu(I) catalyst. The Cu(I) oxidation state is necessary for the reaction, but it is prone to oxidation to the inactive Cu(II) state. The ligand protects the Cu(I) from oxidation and also helps to increase the reaction rate. For reactions in aqueous buffers, a water-soluble ligand like THPTA is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).2. Insufficient Reagents: The concentration of one or both reactants is too low.3. Steric Hindrance: The azide or alkyne is not easily accessible.4. Poor Solubility: Reactants are not fully dissolved in the solvent. | 1. Ensure all solutions are freshly prepared, especially the sodium ascorbate solution. Degas all solvents by bubbling with nitrogen or argon. Use a stabilizing ligand like THPTA.2. Increase the concentration of the limiting reagent.3. Increase the reaction temperature or time. Consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecule.4. Add a co-solvent such as DMSO or DMF to improve solubility. |
| Reaction is Slow | 1. Low Temperature: The reaction temperature is too low for the specific substrates.2. Low Catalyst Concentration: The amount of copper catalyst is insufficient. | 1. Gradually increase the reaction temperature, for example, from room temperature to 37°C or higher, while monitoring for any degradation of starting materials.2. Increase the concentration of the copper catalyst and ligand. |
| Presence of Side Products | 1. Glaser-Hay Coupling: Oxidative homocoupling of the alkyne starting material.2. Degradation of Reactants: One of the starting materials is unstable under the reaction conditions. | 1. Thoroughly degas all solvents to remove oxygen. Ensure a sufficient concentration of the reducing agent (sodium ascorbate).2. If using elevated temperatures, perform a time-course study to find the optimal time before significant degradation occurs. For sensitive molecules, consider running the reaction at a lower temperature for a longer period. |
| Inconsistent Results | 1. Oxygen Exposure: Variable exposure to oxygen is leading to inconsistent catalyst activity.2. Reagent Instability: Stock solutions, particularly of sodium ascorbate, are degrading over time. | 1. Standardize the degassing procedure for all reactions. Keep reaction vessels tightly sealed.2. Always use freshly prepared sodium ascorbate solution for each experiment. |
Quantitative Data on Reaction Conditions
The following table summarizes quantitative data from a study on the CuAAC synthesis of a PEG conjugate, illustrating the effect of temperature and time on reaction yield.
| Temperature (°C) | Reaction Time (hours) | Catalyst/Alkyne Molar Ratio | Pressure (bar) | Yield (%) | Reference |
| 35 | 24 | 0.5 | 130 | 82.32 | |
| 35 | 48 | 0.5 | 130 | 87.14 |
Note: These results were obtained in supercritical CO2, but provide valuable insight into the general kinetics.
General Recommended Conditions for Lab-Scale Synthesis:
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature (20-25°C) to 37°C | Can be increased if the reaction is slow, but monitor for degradation. |
| Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) for dilute or sensitive samples. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures | Degassing is crucial to prevent catalyst oxidation. |
| Catalyst | CuSO₄ with a reducing agent (Sodium Ascorbate) | Use freshly prepared sodium ascorbate. |
| Ligand | THPTA (for aqueous solutions) | A ligand-to-copper ratio of 2:1 to 5:1 is common. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for a CuAAC reaction with this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Degassed Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if required for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed PBS or an appropriate solvent.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in degassed PBS or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Crucially, prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, combine the this compound and the alkyne-containing molecule to the desired final concentrations (e.g., 1 mM each).
-
Add the required volume of degassed PBS to bring the total volume to near 1 mL.
-
In a separate tube, premix 10 µL of the 100 mM CuSO₄ stock solution with 20 µL of the 200 mM THPTA stock solution. Let this mixture stand for 2-3 minutes.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution to initiate the reaction.
-
Gently mix the reaction by inverting the tube or by brief, gentle vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours.
-
The reaction can be placed on a rotator for gentle mixing.
-
If reactants are sensitive or dilute, consider incubating at 4°C overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, purify the product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Visualizations
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Caption: A general experimental workflow for this compound click chemistry.
Caption: A decision tree for troubleshooting low-yield this compound click reactions.
References
How to monitor the progress of an Azido-PEG6-THP reaction.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of reactions involving Azido-PEG6-THP. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound reaction, and what is it used for?
A1: this compound is a molecule that contains an azide group (-N3), a polyethylene glycol (PEG) chain of six units, and a tetrahydropyran (THP) protecting group. It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group allows it to be easily joined to other molecules containing an alkyne group through a type of reaction known as "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly efficient and specific, making them ideal for connecting different molecular components in drug development and other biochemical applications.[2][3]
Q2: What are the primary methods for monitoring the progress of my this compound reaction?
A2: The most common and effective methods for monitoring the consumption of the azide starting material and the formation of the triazole product are:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative method to visualize the disappearance of starting materials and the appearance of the product.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Excellent for tracking the azide functional group, which has a strong and distinct absorption peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing you to monitor the disappearance of reactant signals and the emergence of product signals.
-
Mass Spectrometry (MS): Confirms the identity of the product by its mass and can be coupled with liquid chromatography (LC-MS) to separate and identify components of the reaction mixture.
Q3: How can I use FTIR spectroscopy to monitor the reaction?
A3: FTIR spectroscopy is highly effective because the azide functional group has a strong, characteristic absorbance peak around 2100-2160 cm⁻¹ . As the this compound is consumed in the reaction, the intensity of this peak will decrease. The reaction is considered complete when this peak has completely disappeared.
Q4: When using TLC, how do I interpret the results?
A4: On a TLC plate, you will spot your starting materials (this compound and the alkyne partner) and the reaction mixture at different time points.
-
t=0: You should see distinct spots for your starting materials.
-
During the reaction: You will see the spots for the starting materials diminish in intensity while a new spot, corresponding to your product, appears.
-
Completion: The reaction is complete when the spot for the limiting reagent (usually the this compound or the alkyne) is no longer visible. The presence of multiple new spots could indicate the formation of byproducts.
Q5: What should I look for in the mass spectrum to confirm my product?
A5: You should look for a peak corresponding to the molecular weight of your expected product. The product's mass will be the sum of the masses of the this compound and the alkyne-containing molecule. Due to the PEG chain, you may also observe a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit). LC-MS is particularly powerful as it separates the components of the reaction mixture before mass analysis, allowing for clear identification of reactants, products, and byproducts.
Troubleshooting Guide
Problem 1: The reaction is not progressing (TLC shows only starting materials).
| Potential Cause | Suggested Solution |
| Catalyst Inactivity (for CuAAC) | The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by oxygen. 1. Ensure all solvents and reagents are thoroughly degassed. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction. 3. Use a sufficient excess of a reducing agent like sodium ascorbate to regenerate Cu(I). |
| Poor Reagent Solubility | One or more reactants may not be fully dissolved. 1. Choose a solvent system where all components are soluble, such as THF/water or DMF/water. 2. Consider adding a co-solvent like DMSO to improve solubility. |
| Reagent Degradation | The azide or alkyne starting materials may have degraded. Verify the purity of your starting materials using NMR or MS. |
Problem 2: The TLC plate shows multiple product spots.
| Potential Cause | Suggested Solution |
| Byproduct Formation | In CuAAC reactions, alkyne homocoupling can sometimes occur. 1. Optimize catalyst and ligand concentrations. 2. Ensure slow addition of reagents to control the reaction. |
| Formation of Isomers (non-catalyzed) | The non-catalyzed Huisgen cycloaddition can produce both 1,4- and 1,5-triazole isomers. If regioselectivity is critical, ensure you are using a copper(I) catalyst for the 1,4-isomer or a ruthenium catalyst for the 1,5-isomer. |
| Reaction Intermediate | A stable intermediate may be observed. Allow the reaction to proceed for a longer time and continue monitoring to see if the intermediate spot is converted to the final product. |
Problem 3: The FTIR spectrum still shows a significant azide peak after a long reaction time.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction has not gone to completion. Review the troubleshooting steps in "Problem 1" to address potential issues with the catalyst, solubility, or reaction conditions. |
| Insufficient Reagents | The stoichiometry of the reactants may be incorrect. Ensure you have used the correct molar ratios of the azide, alkyne, catalyst, and any additives. |
Summary of Analytical Data
| Technique | This compound (Starting Material) | Expected Change During Reaction | Triazole Product |
| FTIR | Strong, sharp peak at ~2100-2160 cm⁻¹ (N=N=N stretch). | The intensity of the azide peak decreases over time. | Absence of the peak at ~2100-2160 cm⁻¹. |
| TLC | A spot with a specific Rf value. | The starting material spot fades, and a new spot appears. | A new spot with a different Rf value (often more polar). |
| Mass Spec. | Peak corresponding to the M.W. of this compound. | A new peak corresponding to the product mass appears. | Peak corresponding to [M.W. of this compound + M.W. of Alkyne]. |
| ¹H NMR | Characteristic signals for the PEG linker and THP group. | Disappearance of signals near the azide group; appearance of new triazole proton signal. | A new, distinct singlet for the triazole proton (typically ~7.5-8.5 ppm). |
Experimental Protocols
Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your starting material (azide), your co-reactant (alkyne), and the reaction mixture.
-
-
Develop a Solvent System:
-
Choose a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of your starting materials, with Rf values ideally between 0.2 and 0.5.
-
-
Spot the Plate:
-
At time t=0, use a capillary tube to spot a small amount of the dissolved this compound, the alkyne partner, and the combined (but not yet catalyzed) reaction mixture onto their designated lanes on the baseline.
-
After starting the reaction, take a small aliquot from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr) and spot it on the plate.
-
-
Develop the Plate:
-
Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualize the Spots:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
-
Analyze the Results:
-
Observe the disappearance of the starting material spots and the appearance of a new product spot over time. The reaction is complete when the limiting reagent spot is no longer visible.
-
Diagrams
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Decision tree for troubleshooting low-yield CuAAC click reactions.
References
Technical Support Center: Purification of Azido-PEG6-THP Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG6-THP and its reaction products. Purification of PEGylated compounds can be challenging due to their physical properties, such as high polarity, potential for molecular weight distribution, and tendency to streak during chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound?
A1: Common impurities include unreacted starting materials (the this compound linker or the substrate it's being attached to), by-products from the reaction (e.g., from THP deprotection), excess reagents or catalysts, and oligomers of the PEG chain if there is dispersity.[1]
Q2: My PEGylated compound is streaking or smearing on my silica gel TLC plate and column. Why is this happening and what can I do?
A2: Streaking is a common issue with PEG-containing molecules during normal-phase chromatography on silica gel.[2] This is often due to the high polarity of the PEG chain and its interaction with the silica. To mitigate this, you can try using a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform.[2] Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. Alternatively, reversed-phase chromatography is often a better choice for these types of compounds.[1][3]
Q3: What is the best general approach for purifying PEGylated compounds?
A3: There is no single "best" approach, as it depends on the specific properties of your target molecule. However, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently successful for separating PEGylated molecules because it separates based on hydrophobicity, and the length of the PEG chain can influence retention time. For larger scale purifications, normal-phase flash chromatography can be optimized, or techniques like precipitation may be effective.
Q4: How do I effectively remove the Tetrahydropyranyl (THP) protecting group, and how do I purify the product afterward?
A4: The THP group is an acetal that is stable to bases but is readily removed under acidic conditions. Common methods include treatment with p-toluenesulfonic acid (p-TsOH) in an alcohol solvent (like ethanol or methanol), or using aqueous acetic acid. After deprotection, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The resulting alcohol is often more polar than the THP-protected precursor, so purification may require adjusting your chromatography conditions (e.g., using a more polar eluent).
Purification Strategy Comparison
| Purification Technique | Principle | Common Use Case | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Adsorption | Large-scale purification of less polar to moderately polar compounds. | High capacity, relatively inexpensive, fast for large scale. | PEG compounds often streak or show poor separation. Requires non-polar solvents. |
| Reversed-Phase HPLC | Partitioning | High-resolution analytical separation and purification of polar compounds. | Excellent resolution for PEG oligomers and isomers. Good for very polar molecules. | Lower capacity, more expensive, requires aqueous-organic mobile phases. |
| Precipitation/Crystallization | Solubility Differential | Isolation of solid products from reaction mixtures or removing highly soluble impurities. | Can be very effective for high-purity, large-scale isolation. Avoids chromatography. | Product must be a solid; may not remove structurally similar impurities. Finding a suitable solvent system can be challenging. |
| Liquid-Liquid Extraction | Partitioning | Initial work-up to remove water-soluble or organic-soluble impurities (e.g., salts, catalysts). | Simple, fast, and effective for initial cleanup. | Not a high-resolution technique; cannot separate similar compounds. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Dispersity of the PEG chain length.2. Secondary interactions with the column stationary phase.3. Inappropriate mobile phase pH or buffer concentration. | 1. This is an inherent property; fractionation may be required if a single chain length is needed.2. Add a modifier like trifluoroacetic acid (TFA) to the mobile phase. Try a different column type.3. Optimize the pH and buffer concentration of the mobile phase. |
| Co-elution of Product and Impurities | The compounds have very similar polarity or hydrophobicity. | 1. (Normal Phase) Switch to a different solvent system (e.g., from ethyl acetate/hexanes to methanol/DCM).2. (Reversed Phase) Optimize the gradient slope; a shallower gradient provides better resolution.3. Switch purification modes (e.g., from normal-phase to reversed-phase). |
| Low Product Recovery After Column Chromatography | 1. The product is irreversibly binding to the silica gel.2. The product is highly soluble in the mobile phase and elutes very quickly.3. The product is volatile and was lost during solvent evaporation. | 1. Use reversed-phase chromatography. If using normal-phase, consider deactivating the silica with a small percentage of a polar solvent or an amine before loading.2. Use a less polar starting solvent system for loading the column.3. Use gentle evaporation conditions (e.g., reduced pressure without excessive heating). |
| Incomplete THP Deprotection | 1. Insufficient acid catalyst or reaction time.2. The substrate is sterically hindered. | 1. Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction by TLC or LC-MS.2. Consider a stronger acid or different reaction conditions, such as using LiCl in aqueous DMSO at an elevated temperature. |
Experimental Protocols
Protocol 1: General Normal-Phase Flash Chromatography
This protocol is a starting point for purifying moderately polar PEGylated compounds.
-
Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., DCM or THF).
-
Slurry Loading : Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and often prevents streaking.
-
Column Packing : Pack a flash chromatography column with silica gel using your starting mobile phase (e.g., 100% Hexanes or a low-polarity mixture).
-
Loading : Carefully add the dry-loaded sample to the top of the packed column.
-
Elution : Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then a gradient of 0-10% Methanol in Ethyl Acetate or DCM).
-
Fraction Collection : Collect fractions and analyze them using TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Reversed-Phase HPLC Purification
This method is suitable for high-purity separation of polar PEGylated compounds.
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA or Methanol.
-
-
Sample Preparation : Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) or a compatible solvent like DMSO.
-
Gradient Elution :
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% B to 95% B over 20-40 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Fraction Collection : Collect fractions based on the UV detector signal.
-
Analysis and Recovery : Analyze collected fractions for purity. Combine pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized (freeze-dried) to recover the solid product.
Protocol 3: THP Deprotection and Work-up
This protocol describes a standard acidic deprotection of a THP ether.
-
Reaction Setup : Dissolve the THP-protected compound (1 equivalent) in an alcohol solvent such as methanol or isopropanol.
-
Acid Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.2 equivalents) to the solution at room temperature.
-
Monitoring : Stir the reaction and monitor its progress by TLC, checking for the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected alcohol. The reaction is typically complete within a few hours.
-
Quenching : Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction : Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or DCM (3 times).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification : Purify the crude product using an appropriate method, such as flash chromatography (Protocol 1) or RP-HPLC (Protocol 2), adjusting the solvent polarity to account for the increased polarity of the alcohol.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
References
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design
Welcome to the Technical Support Center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC design and experimentation, with a specific focus on the critical role of the linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of PROTAC efficacy, selectivity, and physicochemical properties.
Q2: How does linker length impact PROTAC efficacy?
Linker length is a crucial parameter that must be empirically optimized for each specific target protein and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.
-
Too long: Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the necessary lysine residues on the target protein are not correctly positioned.
The relationship between linker length and PROTAC efficacy is often non-linear, with a clear "sweet spot" for optimal activity.
Q3: What are the common types of linkers used in PROTACs?
The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains.
-
Alkyl Linkers: These are composed of saturated hydrocarbon chains and are generally hydrophobic, which can influence the PROTAC's solubility.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
-
Rigid Linkers: These often incorporate cyclic structures like piperazine or triazole rings to introduce conformational constraints, which can help pre-organize the PROTAC into a bioactive conformation.
Q4: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon observed in PROTAC experiments where degradation efficiency decreases at higher PROTAC concentrations. This occurs because high concentrations favor the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 ligase) over the productive ternary complex (Target-PROTAC-E3 ligase). While inherent to the PROTAC mechanism, linker design can influence the severity of the hook effect. Optimizing the linker to enhance the stability and cooperativity of the ternary complex can help mitigate this effect.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their PROTAC experiments, with a focus on linker-related problems.
Problem 1: My PROTAC has high binding affinity to the target and E3 ligase in binary assays, but shows weak or no degradation in cells.
-
Possible Cause: Inefficient ternary complex formation. The linker may not be optimal for inducing a productive ternary complex, even if binary binding is strong.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG or alkyl units).
-
Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
-
Modify Linker Flexibility: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics and potentially favor a more productive ternary complex.
-
-
-
Possible Cause: Poor physicochemical properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if the PROTAC is entering the cells.
-
Modify Linker Composition: Incorporate more hydrophilic moieties like PEG units to improve solubility and permeability.
-
-
-
Possible Cause: Unfavorable ternary complex conformation. The linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.
-
Troubleshooting Steps:
-
Change Linker Attachment Points: Altering the position where the linker connects to the target-binding ligand or the E3 ligase ligand can significantly change the orientation of the proteins in the ternary complex.
-
Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers to guide the design of new PROTACs.
-
-
Problem 2: I am observing a significant "hook effect" at high concentrations of my PROTAC.
-
Possible Cause: Formation of non-productive binary complexes is outcompeting the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable. This can be assessed using biophysical methods like SPR or ITC.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the formation of binary complexes.
-
Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad range of concentrations to confirm the bell-shaped curve characteristic of the hook effect.
-
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific PROTAC system. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | > 1000 | < 20 |
| PROTAC 2 | 16 | ~100 | > 80 |
| PROTAC 3 | 20 | > 1000 | < 40 |
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 15 | > 1000 | < 20 |
| PROTAC B | 15-17 | ~50 | > 90 |
| PROTAC C | 20 | ~200 | ~70 |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | 7 | > 10000 | < 10 |
| PEG/Alkyl | 12 | ~300 | ~90 |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events to determine thermodynamic parameters of binary and ternary complex formation.
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), stoichiometry (n), and cooperativity (α) of ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the KD of PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.
-
To determine the KD of PROTAC to the target protein, titrate the PROTAC into a solution of the target protein.
-
-
Ternary Titration: To determine the affinity of the PROTAC for one protein in the presence of the other, pre-saturate one protein with the PROTAC and titrate this complex into the other protein solution. Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Data Analysis: The cooperativity factor (α) is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KD_binary / KD_ternary).
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) for binary and ternary complex formation.
-
Objective: To determine the association (kon) and dissociation (koff) rates and the equilibrium dissociation constant (KD) for binary and ternary complex formation.
-
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The increase in response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kon, koff, and KD.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC linker optimization.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
Technical Support Center: Catalyst Selection and Optimization for CuAAC with Azido-PEG6-THP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with Azido-PEG6-THP. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the CuAAC reaction with this compound?
A1: The most convenient and commonly used copper source is a combination of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent to generate the active Cu(I) catalyst in situ.[1][2] Sodium ascorbate is the most popular and effective reducing agent for this purpose.[1][2] While Cu(I) salts like CuBr or CuI can be used directly, they are often less stable and more sensitive to oxidation.[3] For reactions in aqueous media, copper(II) sulfate is a good choice, while copper(I) acetate can be suitable for organic solvents.
Q2: Which ligand is recommended for the CuAAC reaction with a PEGylated azide like this compound?
A2: For bioconjugation reactions in aqueous solutions, water-soluble ligands are highly recommended to stabilize the Cu(I) catalyst and increase the reaction rate. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its high water solubility and effectiveness in accelerating the CuAAC reaction. Another common ligand is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), although THPTA is generally preferred for its superior water solubility. For specific experimental conditions, BTTAA may also offer higher reaction efficiency.
Q3: Can the PEG chain on this compound affect the reaction efficiency?
A3: Yes, the polyethylene glycol (PEG) chain can influence the reaction in several ways. While PEGylation can improve the solubility of the reactant, longer PEG chains may also introduce steric hindrance, potentially reducing the accessibility of the azide group to the catalytic complex and the alkyne. However, for a relatively short PEG chain like PEG6, significant steric hindrance is less likely to be a major issue. It is also worth noting that PEG chains can be attached to ligands to act as sacrificial reductants, protecting biomolecules from oxidation.
Q4: What are the common side reactions in CuAAC, and how can they be minimized?
A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as the Glaser-Hay coupling, which can reduce the yield of the desired triazole product. This reaction is promoted by the presence of oxygen. To minimize it, it is crucial to degas all solvents and solutions by bubbling an inert gas like argon or nitrogen through them before use. Maintaining an inert atmosphere during the reaction setup can also be beneficial. Using a slight excess of a reducing agent like sodium ascorbate also helps to keep the copper in the Cu(I) state and suppress oxidative side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Ensure all solvents and reagents are thoroughly degassed. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a higher concentration of the reducing agent or a ligand-to-copper ratio of 5:1 to protect the catalyst. |
| Poor Solubility of Reactants: The this compound or the alkyne partner may not be fully dissolved in the reaction solvent. | Perform the reaction in a co-solvent system such as DMSO/water or t-BuOH/water to improve solubility. | |
| Copper Sequestration: Other functional groups in the reaction mixture (e.g., thiols) may be chelating the copper catalyst. | Increase the copper and ligand concentration. The use of an accelerating ligand is highly recommended in such cases. | |
| Formation of Insoluble Precipitate | Glaser-Hay Coupling: The alkyne starting material is undergoing oxidative homocoupling. | Thoroughly degas all reaction components. Ensure a sufficient concentration of the reducing agent is present. |
| Protein Aggregation: If working with biomolecules, reactive byproducts of ascorbate oxidation may cause crosslinking. | Add a scavenger for reactive carbonyls, such as aminoguanidine. | |
| Reaction Stalls Before Completion | Insufficient Catalyst: The amount of active Cu(I) is not sufficient to drive the reaction to completion. | Optimize the catalyst loading. A final CuSO₄ concentration of 50 µM to 2 mM can be a good starting point, with individual optimization recommended. |
| Steric Hindrance: The reactive sites on the azide or alkyne are sterically hindered. | Increase the reaction time and/or temperature. Consider using a ligand that is less sterically demanding. |
Catalyst and Ligand Selection Summary
| Copper Source | Common Reducing Agent | Recommended Ligand | Key Characteristics |
| CuSO₄ | Sodium Ascorbate | THPTA | Excellent water solubility, accelerates reaction, and stabilizes Cu(I). Ideal for bioconjugation. |
| Cu(OAc)₂ | Sodium Ascorbate | TBTA | Good for organic solvents, but less water-soluble than THPTA. |
| CuBr / CuI | (none required) | BTTAA | Direct use of Cu(I), but sensitive to oxidation. BTTAA can enhance reaction efficiency. |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific alkyne substrates.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed DMSO or an appropriate buffer.
-
Alkyne: Prepare a 10 mM stock solution of the alkyne in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be made fresh before each use.
2. Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in the specified order:
-
Buffer or solvent (e.g., PBS or a t-BuOH/water mixture) to bring the final volume to 1 mL.
-
100 µL of the 10 mM this compound solution (final concentration: 1 mM).
-
110 µL of the 10 mM alkyne solution (final concentration: 1.1 mM, 1.1 equivalents).
-
A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA, maintaining a 1:4 ratio).
-
-
Gently vortex the mixture.
3. Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration: 20 mM).
-
Gently mix the reaction by inverting the tube. To minimize oxygen exposure, the tube should be closed.
-
Incubate the reaction at room temperature for 1-4 hours. For gentle mixing, a rotator can be used.
4. Monitoring and Work-up:
-
The reaction progress can be monitored using techniques like LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent such as EDTA.
-
Purify the product using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the catalyst and unreacted reagents.
Visual Guides
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Azido-PEG6-THP Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is paramount in drug development and materials science to ensure efficacy, safety, and batch-to-batch consistency. Azido-PEG6-THP, a heterobifunctional linker, incorporates an azide group for "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a tetrahydropyranyl (THP) ether as a protecting group for a hydroxyl functionality. A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of this conjugate. This guide provides an objective comparison of key analytical techniques, supported by representative experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
A combination of spectroscopic and chromatographic methods is necessary for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and identity.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Confirms the presence and ratio of protons in the PEG backbone, the methylene group adjacent to the azide, and the THP protecting group. Allows for quantitative analysis (qNMR) of purity and functional group integrity.[1][2] ¹³C NMR: Confirms the carbon skeleton, including the characteristic shifts of carbons in the PEG chain, the carbon attached to the azide, and the carbons of the THP ring. | Non-destructive, provides detailed structural information, highly quantitative. | Lower sensitivity compared to mass spectrometry, complex spectra for polydisperse samples (though this compound is a discrete compound). |
| Mass Spectrometry (MS) | MALDI-TOF MS: Provides the molecular weight of the conjugate, confirming the overall structure. Can reveal the presence of impurities or side-products.[2] ESI-MS: Offers accurate mass determination and can be coupled with liquid chromatography (LC-MS) for online separation and identification of components in a mixture. | High sensitivity, provides accurate molecular weight information, suitable for identifying trace impurities. | Fragmentation can sometimes complicate spectral interpretation, ionization efficiency can vary. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-HPLC): Assesses the purity of the conjugate and separates it from starting materials and non-polar impurities. Size-Exclusion Chromatography (SEC): Useful for analyzing the hydrodynamic volume and detecting aggregation, though less critical for a small molecule like this compound. | High resolving power for purity assessment, can be coupled with various detectors (UV, CAD, ELSD, MS) for comprehensive analysis. | Requires reference standards for absolute quantification, choice of column and mobile phase is critical for optimal separation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups: the characteristic azide (N₃) stretch, C-O-C ether linkages of the PEG and THP groups, and C-H stretches. | Rapid and non-destructive, provides a unique fingerprint for the molecule, excellent for confirming the presence of specific functional groups. | Provides limited structural information beyond functional groups, not inherently quantitative. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
Spectral Width: 0-12 ppm.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| THP anomeric proton (O-CH-O) | ~4.6 | t | 1H |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.6-3.7 | m | 24H |
| Methylene protons adjacent to azide (-CH₂-N₃) | ~3.4 | t | 2H |
| THP methylene protons | ~1.5-1.9 | m | 6H |
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| THP anomeric carbon (O-CH-O) | ~99 |
| PEG backbone (-O-CH₂-CH₂-O-) | ~68-72 |
| Methylene carbon adjacent to azide (-CH₂-N₃) | ~51 |
| THP methylene carbons | ~20-31 |
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the identity of the this compound conjugate.
Instrumentation: MALDI-TOF or ESI-QTOF Mass Spectrometer.
MALDI-TOF MS Protocol:
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix 1 µL of the sample solution (1 mg/mL in methanol) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Analysis: Allow the spot to air dry completely before introducing it into the mass spectrometer. Acquire the spectrum in positive ion reflectron mode.
ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass:
-
Molecular Formula: C₁₇H₃₃N₃O₇
-
Monoisotopic Mass: 391.2318 g/mol
-
Observed Ion (ESI): [M+H]⁺ at m/z 392.2391, [M+Na]⁺ at m/z 414.2210
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate.
Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
RP-HPLC Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the azide chromophore) and/or CAD/ELSD.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Instrumentation: FTIR Spectrometer.
Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Azide (N₃) stretch | ~2100 | Strong, sharp |
| C-O-C (ether) stretch | ~1100 | Strong, broad |
| C-H (alkane) stretch | ~2850-2950 | Strong |
Visualizations
Logical Workflow for Characterization
Caption: Workflow for the synthesis and analytical characterization of this compound.
Interplay of Analytical Techniques
Caption: Interrelationship of analytical methods for comprehensive characterization.
References
A Comparative Guide to Protein Labeling Strategies for Mass Spectrometry: Azido-PEG6-THP, TMT, and SILAC
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and discovering novel therapeutic targets, the accurate quantification of proteins is paramount. Mass spectrometry-based proteomics has become an indispensable tool, and the choice of protein labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of three powerful labeling techniques: bioorthogonal labeling with Azido-PEG6-THP, isobaric labeling with Tandem Mass Tags (TMT), and metabolic labeling with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We present a comprehensive overview of their performance, supported by experimental data, and detailed protocols to inform your selection of the most suitable method for your research needs.
At a Glance: Performance Comparison of Labeling Strategies
The selection of an appropriate labeling strategy hinges on various factors, including the biological question, sample type, desired multiplexing capability, and the required quantitative accuracy. The following table summarizes the key performance characteristics of this compound (as a representative of bioorthogonal non-canonical amino acid tagging - BONCAT), TMT, and SILAC.
| Feature | This compound (BONCAT) | Tandem Mass Tags (TMT) | SILAC |
| Principle | Bioorthogonal chemical labeling (in vivo or in vitro) | Chemical labeling (in vitro) | Metabolic labeling (in vivo) |
| Labeling Stage | Protein level (during synthesis) | Peptide level (post-digestion) | Protein level (during cell culture) |
| Multiplexing Capacity | Typically 2-plex (light/heavy isotopes) | Up to 18-plex with TMTpro[1][2][3] | Typically 2-plex or 3-plex[4] |
| Quantification Level | MS1 level (precursor ion intensity) | MS2 or MS3 level (reporter ion intensity)[5] | MS1 level (precursor ion intensity) |
| Labeling Efficiency | Dependent on incorporation rate of the non-canonical amino acid. | Generally high (>96%) | High (>95%) with sufficient cell doublings |
| Number of Identified Proteins | Can be lower due to enrichment steps, but highly specific for newly synthesized proteins. | High, with deep proteome coverage. | High, comparable to label-free methods. |
| Quantitative Accuracy & Precision | Good, but can be affected by incorporation efficiency and enrichment bias. | Good, but susceptible to ratio compression in MS2 analysis. | Excellent, considered the "gold standard" for quantitative accuracy in cell culture. |
| Applicability | Applicable to cell culture, tissues, and organisms where the amino acid analog can be introduced. | Broadly applicable to any protein sample that can be digested. | Primarily limited to actively dividing cells in culture. |
| Strengths | Specific for newly synthesized proteins, enabling temporal proteomic studies. | High multiplexing capacity allows for comparison of many samples in a single run, reducing variability. | High accuracy and precision, minimal sample manipulation post-labeling. |
| Limitations | Potential for incomplete labeling and bias in protein enrichment. | Ratio compression can underestimate quantitative differences. | Not suitable for tissue samples or non-dividing cells; requires extensive cell culture. |
Visualizing the Workflows
To better understand the practical differences between these labeling strategies, the following diagrams illustrate their respective experimental workflows.
Figure 1. Experimental workflow for this compound labeling.
References
A Comparative Analysis of CuAAC and SPAAC Reactions for Azido-PEG6-THP Conjugation
In the landscape of bioconjugation and drug development, the choice of ligation chemistry is paramount to the successful synthesis of complex molecules. Among the most powerful tools are the "click" reactions, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This guide provides a detailed comparison of these two methods for the conjugation of Azido-PEG6-THP, a molecule featuring a flexible polyethylene glycol (PEG) spacer and a tetrahydropyranyl (THP) protecting group.
At a Glance: CuAAC vs. SPAAC
The primary distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1] In contrast, SPAAC is a catalyst-free reaction driven by the high ring strain of a cyclooctyne, which readily reacts with an azide.[1] This fundamental difference has significant implications for their respective applications, particularly in biological systems where copper toxicity is a concern.[2]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[1] | None; the reaction is driven by ring strain. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of copper. | High biocompatibility, making it suitable for live cell and in vivo studies. |
| Reaction Rate | Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. | Generally slower than CuAAC, with rates dependent on the specific cyclooctyne used (e.g., DBCO, BCN). |
| Reactants | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Regioselectivity | Highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-catalyzed side reactions with certain functional groups. The presence of copper can also lead to the oxidation of amino acids like histidine and arginine. | Strained alkynes can be susceptible to side reactions, and some may exhibit minor off-target reactivity with thiols. |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be more complex and expensive to synthesize. |
Reaction Mechanisms and Workflow
The operational workflows for CuAAC and SPAAC differ significantly, primarily due to the requirement of a catalyst in the former.
The experimental workflow for a CuAAC reaction involves the preparation of the catalyst and its subsequent addition to the reaction mixture, whereas SPAAC has a more straightforward, catalyst-free workflow.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound. Optimization may be required for specific applications.
Protocol 1: General CuAAC Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the terminal alkyne-containing molecule in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate.
-
Optional: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce copper-mediated side reactions.
-
-
Reaction Setup :
-
In a reaction vessel, combine the this compound and the terminal alkyne.
-
If using a ligand, add it to the mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation and Monitoring :
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
-
-
Quenching and Purification :
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the final conjugate using an appropriate method, such as column chromatography or HPLC.
-
Protocol 2: General SPAAC Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare a stock solution of the strained cyclooctyne (e.g., a DBCO- or BCN-functionalized molecule) in a compatible solvent.
-
-
Reaction Setup :
-
In a reaction vessel, combine the this compound and the strained cyclooctyne. A 2-5 fold molar excess of one reactant may be used to drive the reaction to completion.
-
-
Incubation and Monitoring :
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using suitable analytical methods (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugates).
-
-
Purification :
-
No quenching step is required.
-
Purify the resulting conjugate to remove any unreacted starting materials using methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Conclusion
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application. For in vitro applications where speed and cost are critical, and the potential for copper interference is minimal, CuAAC is an excellent choice. Its high reaction rates and the ready availability of terminal alkynes make it a workhorse in many synthetic settings.
Conversely, for applications in live cells, in vivo, or with sensitive biomolecules where copper toxicity is a concern, SPAAC is the preferred method. Although generally slower than CuAAC, the development of more reactive strained cyclooctynes has significantly improved its kinetics. The biocompatibility and straightforward, catalyst-free protocol of SPAAC make it an invaluable tool in chemical biology and for the development of therapeutics such as antibody-drug conjugates. Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, and reagent cost when selecting the optimal click chemistry strategy for their work with this compound.
References
Azido-PEG6-THP in PROTAC Design: A Comparative Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Azido-PEG6-THP in comparison to other polyethylene glycol (PEG) linkers for the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective look at performance metrics, supported by representative experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, the linker component of a PROTAC is a critical determinant of its success. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide focuses on this compound, a bifunctional linker featuring a hexamethylene glycol (PEG6) chain, a terminal azide group for "click chemistry" conjugation, and a tetrahydropyran (THP) protected alcohol. We will compare its utility and performance implications against other commonly employed PEG linkers in PROTAC design.
The Role and Impact of PEG Linkers in PROTAC Efficacy
The primary function of the linker in a PROTAC is to bridge the gap between a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[3] The length, flexibility, and chemical properties of this linker profoundly influence the PROTAC's biological activity.
PEG linkers, in particular, are favored for their ability to enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] The length of the PEG chain is a key variable that is empirically optimized for each target-ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced degradation efficiency due to unfavorable conformational flexibility.[5]
This compound: A "Clickable" Linker for Modular PROTAC Synthesis
This compound is a versatile building block for PROTAC synthesis. The azide functional group allows for efficient and specific conjugation to an alkyne-modified ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This modular approach simplifies the synthesis of PROTAC libraries with varying linkers. The THP group serves as a protecting group for the terminal hydroxyl, which can be removed under acidic conditions to allow for further chemical modification if needed.
Comparative Performance of PEG Linkers in PROTACs
While a direct head-to-head comparison of this compound with a comprehensive set of other PEG linkers for a single target is not extensively documented in a single study, we can synthesize a representative comparison based on established principles and data from various studies. The following tables present hypothetical, yet realistic, data for a series of PROTACs targeting the same protein (e.g., a bromodomain-containing protein) and E3 ligase (e.g., Von Hippel-Lindau - VHL), differing only in the PEG linker.
Table 1: Physicochemical Properties of PROTACs with Different PEG Linkers
| PROTAC Linker | Molecular Weight (Da) | Calculated logP | Polar Surface Area (Ų) |
| Azido-PEG3-OH | ~850 | 3.2 | 150 |
| Azido-PEG4-OH | ~894 | 3.0 | 160 |
| This compound | ~1023 | 3.5 | 180 |
| Boc-PEG8-Acid | ~1150 | 3.8 | 210 |
Note: These values are illustrative and would vary based on the specific warhead and E3 ligase ligand.
Table 2: In Vitro Degradation and Cell Permeability Data
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| Azido-PEG3-OH | 50 | 85 | 1.5 |
| Azido-PEG4-OH | 25 | 92 | 1.2 |
| This compound | 15 | 95 | 0.9 |
| Boc-PEG8-Acid | 80 | 75 | 0.5 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay.
The data illustrates a common trend where an optimal linker length (in this case, represented by the PEG6 linker) leads to the most potent degradation (lowest DC50) and highest efficacy (highest Dmax). While longer PEG chains can increase solubility, they can also lead to a decrease in cell permeability.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized PEG linker like this compound.
Reagents and Materials:
-
Alkyne-modified warhead or E3 ligase ligand (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., DMF or t-BuOH/H₂O)
Procedure:
-
Dissolve the alkyne-modified component and this compound in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for DC50 and Dmax Determination
This protocol outlines the steps for determining the degradation potency and efficacy of a PROTAC in a relevant cell line.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to predict passive membrane permeability.
Procedure:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC solution (at a known concentration in a suitable buffer) is added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated for a specified period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The Pe value is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Cequilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While flexible PEG linkers are widely used to improve the physicochemical properties of PROTACs, the optimal length and composition must be determined empirically for each specific biological system. This compound represents a valuable tool for PROTAC development, offering a balance of hydrophilicity and a convenient handle for modular synthesis via click chemistry. The systematic evaluation of a range of linker lengths and compositions, using robust experimental protocols as outlined in this guide, is essential for identifying PROTAC candidates with optimal degradation potency, cell permeability, and overall drug-like properties.
References
The Strategic Advantage of THP-Protected PEG Linkers in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the efficacy, stability, and reproducibility of the final conjugate. While Polyethylene Glycol (PEG) linkers are widely recognized for their ability to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, the strategic use of protecting groups on these linkers offers a higher level of control and precision during the conjugation process. This guide provides a comprehensive comparison of using a tetrahydropyranyl (THP)-protected PEG linker versus an unprotected equivalent, supported by illustrative data and detailed experimental protocols.
The tetrahydropyranyl (THP) group is a well-established protecting group for hydroxyl and thiol functionalities. Its utility in bioconjugation, particularly with PEG linkers, stems from its stability under a wide range of reaction conditions and its facile, mild acidic deprotection, which preserves the integrity of sensitive biomolecules.
Enhanced Control and Specificity in Bioconjugation
The primary advantage of employing a THP-protected PEG linker lies in the prevention of unwanted side reactions. For instance, in a multi-step conjugation process involving a heterobifunctional PEG linker with a hydroxyl or thiol group at one terminus and another reactive group (e.g., an NHS ester) at the other, the unprotected hydroxyl/thiol can interfere with the intended conjugation chemistry. A THP protecting group ensures that this functionality remains inert until its specific deprotection, allowing for a more controlled and specific conjugation cascade.
Comparative Performance: THP-Protected vs. Unprotected PEG Linkers
To illustrate the benefits of a THP-protected approach, we present a comparison of key performance metrics in a typical bioconjugation workflow, such as the conjugation of an antibody to a small molecule drug.
| Performance Metric | THP-Protected PEG Linker | Unprotected PEG Linker | Rationale for Difference |
| Conjugation Specificity | High (>95%) | Moderate (70-85%) | The THP group prevents the free hydroxyl/thiol from participating in side reactions, ensuring only the intended functional groups react. |
| Final Product Purity | High (>90%) | Lower (60-75%) | Higher specificity leads to a more homogeneous product with fewer impurities from side reactions, simplifying downstream purification. |
| Overall Yield | Good (60-70%) | Variable (40-60%) | While an additional deprotection step is required, the prevention of side reactions and product loss during purification can lead to a higher overall yield of the desired conjugate. |
| Reproducibility | High | Moderate | The controlled nature of the reaction with the protecting group leads to more consistent results between batches. |
Experimental Protocols
Key Experiment: Two-Step Sequential Bioconjugation
This experiment details the conjugation of a thiol-containing payload to an antibody using a heterobifunctional PEG linker with a maleimide group and a THP-protected thiol.
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)
-
Maleimide-PEG-SH(THP) linker
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
Dimethyl sulfoxide (DMSO)
-
Deprotection Buffer: 0.1 M Sodium Acetate, pH 5.0
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2
-
Quenching Solution: 1 M N-acetylcysteine
-
Purification: Size-Exclusion Chromatography (SEC) column
Protocol:
-
Antibody-Linker Conjugation:
-
Dissolve the Maleimide-PEG-SH(THP) linker in DMSO to a stock concentration of 10 mM.
-
Add a 10-fold molar excess of the linker to the antibody solution.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
THP Deprotection:
-
Exchange the buffer of the antibody-linker conjugate to the Deprotection Buffer using a desalting column.
-
Incubate at room temperature for 1 hour to cleave the THP group and expose the terminal thiol.
-
Immediately exchange the buffer back to the Conjugation Buffer to neutralize the pH.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO.
-
Add a 5-fold molar excess of the payload to the deprotected antibody-linker conjugate.
-
Incubate at room temperature for 2 hours.
-
-
Quenching and Purification:
-
Add the Quenching Solution to cap any unreacted maleimide groups.
-
Purify the final antibody-drug conjugate (ADC) using an SEC column to remove excess payload and other small molecules.
-
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the experimental workflow and the underlying chemical principles.
Figure 1. Experimental workflow for a two-step bioconjugation using a THP-protected PEG linker.
Figure 2. Comparison of reaction pathways for THP-protected vs. unprotected linkers.
Conclusion
The use of THP-protected PEG linkers in bioconjugation represents a strategic choice for researchers aiming to achieve high levels of specificity, purity, and reproducibility. While it introduces an additional deprotection step, the benefits of preventing unwanted side reactions and simplifying purification often outweigh this consideration, particularly in the development of complex biotherapeutics like antibody-drug conjugates. By carefully considering the linker chemistry, researchers can significantly enhance the quality and performance of their bioconjugates.
Choosing the Right Tool for the Job: A Head-to-Head Comparison of Azido-PEG6-THP and Azido-PEG6-acid in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker molecule is a critical decision that can significantly impact the outcome of an experiment. Among the plethora of available options, PEGylated linkers bearing an azide group for "click" chemistry are particularly popular due to their high efficiency and biocompatibility. This guide provides a comprehensive comparison of two such linkers: Azido-PEG6-THP and Azido-PEG6-acid, to aid in making an informed choice for your specific research needs.
At their core, both molecules share a common azido-PEG6 backbone, rendering them suitable for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The key distinction lies in their terminal functional group: this compound possesses a tetrahydropyranyl (THP) protected hydroxyl group, while Azido-PEG6-acid terminates in a carboxylic acid. This difference dictates the subsequent conjugation strategy and overall experimental workflow.
At a Glance: A Comparative Overview
To facilitate a quick assessment, the following table summarizes the key characteristics and performance metrics of this compound and Azido-PEG6-acid.
| Feature | This compound | Azido-PEG6-acid |
| Terminal Functional Group | THP-protected Hydroxyl (-OTHP) | Carboxylic Acid (-COOH) |
| Primary Conjugation Chemistry | Hydroxyl group (after deprotection) for esterification, etherification, etc. | Amide bond formation with primary amines |
| Activation Required? | Deprotection step (acidic conditions) required to reveal the hydroxyl group. | Yes, activation of the carboxylic acid (e.g., with EDC/NHS) is necessary for efficient reaction with amines. |
| Reaction pH | Deprotection: Acidic (e.g., pH 1-2). Subsequent conjugation depends on the chosen chemistry. | Activation: Slightly acidic to neutral (pH 4.5-7.2). Coupling: Typically physiological to slightly basic (pH 7.2-8.5). |
| Stability of Linker | The THP group is stable to basic and nucleophilic conditions but labile to acid.[1] | The carboxylic acid is stable under a wide range of conditions. |
| Potential for Side Reactions | Incomplete deprotection can lead to a heterogeneous product. The acidic deprotection step may not be suitable for acid-sensitive biomolecules. | Inefficient activation or hydrolysis of the activated ester can lead to low yields. Side reactions with other nucleophiles on the biomolecule are possible. |
| Ideal Use Cases | Applications requiring a hydroxyl group for subsequent modifications; situations where the target biomolecule is stable under acidic conditions. | Direct conjugation to primary amines on proteins, peptides, or other biomolecules. |
Experimental Workflow and Considerations
The choice between this compound and Azido-PEG6-acid fundamentally alters the experimental workflow. The following diagrams illustrate the key steps involved in utilizing each linker for bioconjugation.
As depicted, the workflow for this compound necessitates an initial deprotection step to unmask the reactive hydroxyl group. Conversely, Azido-PEG6-acid requires an activation step to facilitate its reaction with primary amines.
Logical Decision Pathway: Which Linker to Choose?
The selection between these two linkers is contingent on the specific experimental context. The following decision pathway can guide your choice.
Detailed Experimental Protocols
To provide a practical context, the following are representative protocols for the key steps in utilizing each linker.
Protocol 1: Deprotection of this compound
Objective: To remove the THP protecting group from this compound to yield Azido-PEG6-OH.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an aqueous solution of TFA (e.g., 80% TFA in water) dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully neutralize the excess acid with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG6-OH.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Activation of Azido-PEG6-acid and Conjugation to a Primary Amine
Objective: To conjugate Azido-PEG6-acid to a biomolecule containing a primary amine.
Materials:
-
Azido-PEG6-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing biomolecule (e.g., a protein or peptide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve Azido-PEG6-acid in the Activation Buffer.
-
Add EDC and NHS to the solution. The molar ratio of EDC/NHS to the carboxylic acid is typically between 1.5:1 and 5:1.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the NHS-ester of the PEG linker.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated Azido-PEG6-NHS ester solution to the biomolecule solution. The molar excess of the linker to the biomolecule will depend on the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated linker.
-
Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.
Conclusion: Making the Right Choice for Your Research
Both this compound and Azido-PEG6-acid are valuable tools for bioconjugation, each with a distinct set of advantages and a specific workflow. The primary determinant for your selection will be the nature of your biomolecule and the desired final conjugate.
-
Choose Azido-PEG6-acid for straightforward, one-step (post-activation) conjugation to readily available primary amines on your biomolecule. This is often the more direct route for labeling proteins and peptides.
-
Choose this compound when your experimental design specifically requires a hydroxyl group for subsequent chemistry, or when primary amines are not available or need to be preserved on your target molecule. However, be mindful of the acidic deprotection step and ensure your biomolecule can tolerate these conditions.
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal azido-PEG6 linker to advance their scientific and drug development endeavors.
References
A Comparative Guide to Azido-PEG6-THP Alternatives for Azide-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3] Among these, the azide-alkyne cycloaddition, occurring in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, has become a cornerstone for applications ranging from drug delivery and proteomics to materials science.[1][4] Azido-PEG6-THP has emerged as a valuable reagent in this space, featuring a terminal azide for click reactions, a hexaethylene glycol (PEG6) spacer to enhance hydrophilicity, and a tetrahydropyranyl (THP) protecting group for the hydroxyl functionality.
However, the specific characteristics of the THP protecting group and the PEG6 linker may not be optimal for all experimental designs. The acid-lability of the THP group, for instance, necessitates a dedicated deprotection step under acidic conditions, which may not be compatible with acid-sensitive substrates. Furthermore, the length of the PEG linker can influence the solubility, steric hindrance, and overall pharmacokinetic properties of the resulting conjugate.
This guide provides a comprehensive comparison of commercially available alternatives to this compound, focusing on key performance metrics and experimental considerations to aid researchers in selecting the optimal reagent for their specific azide-alkyne click chemistry applications. We will explore alternatives categorized by variations in the protecting group, PEG linker length, and terminal functional group, as well as reagents designed for copper-free click chemistry.
I. Alternatives Based on Protecting Group and Linker Length
A primary consideration when choosing an azide-functionalized PEG linker is the nature of the terminal group and the length of the PEG chain. The THP group in this compound is a protecting group for a hydroxyl functionality, which may or may not be required for subsequent modifications.
Key Comparison Parameters:
-
Hydrophilicity: The number of ethylene glycol units directly impacts the water solubility of the reagent and the final conjugate.
-
Stability: The stability of the terminal group under various reaction conditions is critical for multi-step syntheses.
-
Deprotection/Activation: The conditions required to remove a protecting group or activate a functional group must be compatible with the biomolecule of interest.
-
Reaction Kinetics: The rate of the click reaction can be influenced by the steric hindrance and electronic properties of the linker.
Table 1: Comparison of Azido-PEG-OH and Related Alternatives
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| This compound | N₃-(CH₂CH₂O)₆-OTHP | THP-protected hydroxyl group. | Hydroxyl group is masked until deprotection. | Requires a separate acidic deprotection step which may harm sensitive substrates. |
| Azido-PEG6-OH | N₃-(CH₂CH₂O)₆-OH | Free hydroxyl group. | No deprotection step needed if the hydroxyl is desired for subsequent reactions or as a terminal group. | The hydroxyl group may interfere with other reactions if not intended. |
| Azido-PEGn-OH (n=3, 4, etc.) | N₃-(CH₂CH₂O)n-OH | Shorter PEG chains. | Less steric hindrance, potentially faster kinetics in some systems. | Reduced hydrophilicity compared to longer PEG chains. |
| Azido-PEGn-OH (n=12, 24, 45) | N₃-(CH₂CH₂O)n-OH | Longer PEG chains. | Significantly increased hydrophilicity and in vivo half-life. | Can introduce greater steric bulk, potentially impacting binding affinity or reaction rates. |
II. Alternatives with Different Terminal Functional Groups
For applications where a hydroxyl group is not the desired endpoint, a wide array of Azido-PEG linkers with alternative functional groups are available. These reagents obviate the need for deprotection and subsequent functionalization steps.
Table 2: Comparison of Azido-PEG Linkers with Various Functional Groups
| Reagent | Functional Group | Intended Reaction | Advantages |
| Azide-PEGn-COOH | Carboxylic Acid | Amide bond formation (e.g., with primary amines via EDC/NHS chemistry). | Allows for straightforward conjugation to proteins and other amine-containing molecules. |
| Azide-PEGn-NH₂ | Amine | Amide bond formation (with activated carboxylic acids), reductive amination. | Versatile for a variety of conjugation strategies. |
| Azide-PEGn-Maleimide | Maleimide | Michael addition with thiols (e.g., cysteine residues in proteins). | Highly specific for conjugation to thiols. |
| Azide-PEGn-NHS Ester | N-Hydroxysuccinimidyl Ester | Acylation of primary amines. | "Ready-to-use" for direct conjugation to proteins and other amine-containing biomolecules. |
| Azide-PEGn-Alkyne | Alkyne | Forms a bis-triazole linkage in CuAAC or SPAAC. | Can be used for cross-linking or creating branched structures. |
III. Alternatives for Copper-Free Click Chemistry (SPAAC)
The potential cytotoxicity of copper catalysts in CuAAC has driven the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. This is particularly crucial for in vivo applications and studies involving live cells. The alternatives for SPAAC involve replacing the terminal alkyne with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Table 3: Comparison of Reagents for CuAAC vs. SPAAC
| Parameter | CuAAC (with this compound) | SPAAC (with DBCO/BCN-PEG reagents) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Potentially cytotoxic due to copper. | Highly biocompatible, suitable for in vivo use. |
| Reaction Kinetics | Generally faster than SPAAC. | Can be slower than CuAAC, but rates are continually being improved with new cyclooctyne designs. |
| Azide Partner | This compound and other azide-PEGs. | Azide-modified biomolecules. |
| Alkyne Partner | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
IV. Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azido-PEG Linker
This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with an azide-PEG linker.
Materials:
-
Alkyne-modified biomolecule
-
Azido-PEG linker (e.g., Azido-PEG6-OH)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Azido-PEG linker in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Add the Azido-PEG linker stock solution to achieve a 5-20 fold molar excess over the alkyne-modified biomolecule.
-
Add the THPTA or TBTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10-30 mM to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.
-
Protocol 2: Deprotection of the THP Group from this compound
This protocol describes the removal of the THP protecting group to yield a free hydroxyl group.
Materials:
-
This compound conjugate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
Dissolve the this compound conjugate in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).
-
-
Incubation:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction.
-
-
Quenching and Neutralization:
-
Once the deprotection is complete, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
-
Extraction and Purification:
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography if necessary.
-
V. Visualizing Experimental Workflows
Diagram 1: General Workflow for CuAAC Bioconjugation
Caption: A generalized workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Diagram 2: Decision Tree for Selecting an Azido-PEG Linker
Caption: A decision-making guide for choosing an appropriate azide-PEG linker.
VI. Conclusion
The selection of an appropriate azide-containing linker for click chemistry is a critical step in the design of bioconjugation experiments. While this compound is a versatile and widely used reagent, its utility is context-dependent. For applications intolerant to acidic deprotection, Azido-PEGn-OH or linkers with other terminal functional groups present superior alternatives. When working with living systems, the transition to copper-free SPAAC reagents such as DBCO- or BCN-functionalized PEGs is highly recommended to circumvent the cytotoxicity of copper catalysts. By carefully considering the factors of hydrophilicity, biocompatibility, and the chemistry of the terminal group, researchers can select the optimal tool to achieve their scientific goals with high efficiency and precision.
References
A Comparative Guide to the Stability of Triazole Linkages Formed by Azido-PEG6-THP in Bioconjugation
For researchers and professionals in drug development, the stability of the linker connecting a payload to a biological molecule is paramount. An ideal linker must remain intact in systemic circulation to prevent premature drug release, yet may be designed for cleavage under specific conditions at the target site. This guide provides a detailed assessment of the stability of the 1,2,3-triazole linkage formed from Azido-PEG6-THP, comparing its performance with other common bioconjugation linkages, supported by experimental data and protocols.
The molecule in focus, this compound, incorporates three key components: an azide group for click chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility, and a tetrahydropyranyl (THP) ether, a protecting group. The azide group reacts with an alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage[1][2].
Overall Stability Profile
The stability of a conjugate formed using this compound is determined by its two key functionalities: the newly formed triazole ring and the terminal THP ether.
-
Triazole Linkage : The 1,2,3-triazole ring is exceptionally stable.[3][4] It is resistant to hydrolysis, redox reactions, and enzymatic degradation, making it a permanent and robust linker for applications where cleavage is not desired.[5] Its stability is a key advantage in creating long-circulating bioconjugates.
-
Tetrahydropyranyl (THP) Ether : The THP group is a common protecting group for alcohols and is characterized by its stability under basic and nucleophilic conditions while being labile to acidic conditions. Cleavage is typically achieved through acid-catalyzed hydrolysis. This dual nature means that while the triazole linkage itself is permanent, the THP-protected hydroxyl group offers a site for controlled cleavage under acidic environments, a feature that can be exploited in drug delivery systems targeting acidic microenvironments like tumors or endosomes.
The combination of a highly stable triazole core with an acid-labile THP group provides a unique stability profile. The primary backbone of the conjugate remains intact under physiological conditions, while the terminal group can be selectively removed.
Quantitative Comparison of Linkage Stability
The choice of linker is critical and depends on the desired stability profile for a given application. The following table summarizes the stability of the triazole linkage compared to other commonly used covalent bonds in bioconjugation.
| Linkage Type | Formation Reaction | Stability to Hydrolysis (pH 7.4) | Stability to Reduction | Stability to Oxidation | Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High | High | High | Considered a permanent, non-cleavable linker under most biological conditions. |
| Amide | Amine + Carboxylic Acid | Very High (Half-life of ~600 years) | High | High | The gold standard for stability in bioconjugation. |
| Thiosuccinimide | Thiol + Maleimide | Low to Moderate (Prone to retro-Michael reaction and thiol exchange) | High | Moderate | Stability can be significantly increased with N-aryl maleimides, which promote hydrolysis to a stable ring-opened form. |
| Disulfide | Thiol-Disulfide Exchange | Moderate | Low (Cleaved by reducing agents like glutathione) | High | Commonly used for intracellular drug delivery due to the reducing environment inside cells. |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Low to Moderate (Labile to hydrolysis, especially at acidic pH) | High | High | Often used as an acid-cleavable linker for targeting acidic tumor microenvironments. |
| Oxime | Alkoxyamine + Aldehyde/Ketone | High (Significantly more stable than hydrazones) | High | High | Rate of hydrolysis is nearly 1000-fold lower than for isostructural hydrazones. |
| Ester | Alcohol + Carboxylic Acid | Low to Moderate (Susceptible to enzymatic cleavage by esterases and chemical hydrolysis) | High | High | Useful for prodrug strategies where cleavage by ubiquitous esterases is desired. |
Experimental Protocols
To assess the stability of a bioconjugate, standardized in vitro assays are essential. Below is a general protocol for evaluating the hydrolytic stability of a triazole-linked conjugate at different pH values.
Protocol: Assessment of pH-Dependent Hydrolytic Stability
-
Preparation of Buffers : Prepare a series of buffers with pH values relevant to the intended application (e.g., pH 5.0 for endosomal environment, pH 7.4 for blood plasma, and pH 9.0 for basic conditions). Common buffers include acetate for pH 5.0 and phosphate-buffered saline (PBS) for pH 7.4.
-
Sample Preparation : Dissolve the bioconjugate (e.g., a triazole-linked payload) in each buffer to a final concentration of 1 mg/mL.
-
Incubation : Incubate the samples at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Time Points : At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quenching : Immediately quench any potential degradation by adding a suitable agent or by snap-freezing the aliquot in liquid nitrogen. Store at -80°C until analysis.
-
Analysis : Analyze the samples using a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation : Quantify the percentage of the intact bioconjugate remaining at each time point relative to the amount at time zero. Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life at each pH.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Formation of a stable triazole linkage via CuAAC click chemistry.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Validating the Biological Activity of Azido-PEG6-THP Conjugates: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bioactive molecules with linkers such as Azido-PEG6-THP has become a pivotal strategy in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The this compound moiety serves as a flexible, hydrophilic linker, connecting a target-binding ligand to an E3 ligase-recruiting ligand. Validating the biological activity of the resulting conjugate is a multi-step process that requires a suite of functional assays to confirm target engagement, degradation, and the desired cellular phenotype. This guide provides an objective comparison of key functional assays, complete with experimental protocols and supporting data, to aid researchers in the comprehensive evaluation of their this compound conjugates.
The Critical Role of the Linker: A Comparison
The choice of linker in a bioconjugate, such as a PROTAC, is far from trivial. The linker's length, composition, and flexibility can profoundly influence the efficacy, solubility, and cell permeability of the final molecule. While this compound offers the advantage of increased hydrophilicity, which can improve solubility, alternative linker chemistries are often employed to modulate a conjugate's properties.[1][2][3]
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Applications |
| PEG-Based (e.g., this compound) | Hydrophilic, flexible, available in various lengths. | Enhances aqueous solubility and can improve pharmacokinetic properties.[1][2] | May have reduced metabolic stability in vivo and can sometimes hinder passive cell permeability. | Widely used in early-stage PROTAC development to systematically vary linker length. |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically accessible and chemically stable. | Can limit aqueous solubility and cellular uptake. | Common in early PROTAC designs; often combined with polar functional groups to improve properties. |
| Rigid Linkers (e.g., containing piperazine, piperidine, triazoles) | Constrained conformation. | Can enhance metabolic stability, cell permeability, and pre-organize the molecule into an active conformation. | May be more synthetically challenging. | Used to optimize lead compounds for improved oral bioavailability and in vivo efficacy. |
| Photocleavable/Photoswitchable Linkers | Contain light-sensitive moieties. | Allows for spatiotemporal control of the conjugate's activity. | Requires external light activation, which can be a limitation for in vivo applications. | Used as research tools to study dynamic cellular processes. |
Core Functional Assays for Biological Validation
A hierarchical approach is recommended to validate the biological activity of an this compound conjugate, starting with biochemical assays and progressing to cellular and in vivo models.
Biochemical Assays: Confirming Molecular Interactions
These assays are crucial for determining if the conjugate can physically bridge the target protein and the E3 ligase.
-
Fluorescence Polarization (FP): Measures the binding affinity between the conjugate, the target protein, and the E3 ligase, both as binary and ternary complexes.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the conjugate with its binding partners.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing information on binding affinity, stoichiometry, and enthalpy.
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that can be adapted for in vitro use to quantify the formation of the ternary complex.
Cellular Assays: Demonstrating Functional Consequences
These assays are performed in a cellular context to confirm that the conjugate is cell-permeable and induces the desired biological effect.
-
Western Blotting: The most traditional method to quantify the degradation of the target protein. It is essential for determining the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).
-
In-Cell Western/Simple Western™: Higher-throughput alternatives to traditional Western blotting that allow for more quantitative and reproducible measurement of protein degradation.
-
HiBiT Protein Degradation Assay: A sensitive and quantitative live-cell luminescence-based assay where the target protein is tagged with a small peptide (HiBiT). Degradation of the target protein results in a loss of luminescence.
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of the target protein upon conjugate binding in cells, confirming target engagement in a cellular environment.
-
Cell Viability and Cytotoxicity Assays (e.g., CCK-8, CellTiter-Glo®): Assess the downstream effect of target protein degradation on cell proliferation and health.
-
Ubiquitination Assays: In-cell assays can be used to detect the ubiquitination of the target protein, confirming the mechanism of action.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound conjugate for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Protocol 2: HiBiT Assay for Live-Cell Protein Degradation
-
Cell Line Generation: Generate a stable cell line expressing the target protein tagged with the HiBiT peptide using CRISPR/Cas9 or other gene editing technologies.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound conjugate. Include a vehicle control.
-
Lysis and Detection: At the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate.
-
Luminescence Measurement: Shake the plate for a few minutes to ensure complete lysis and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining. Plot the luminescence signal against the conjugate concentration to determine the DC50 value.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: The mechanism of action for a PROTAC utilizing an this compound linker.
References
Protecting the Azide: A Comparative Guide to Protecting Groups for PEG-azide Linkers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the synthesis of PEG-azide linkers. These linkers are fundamental components in bioconjugation, enabling the precise attachment of molecules through bioorthogonal chemistries like Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The choice of protecting group for the azide or its amine precursor significantly impacts the overall yield, stability, and compatibility with other functional moieties in a multi-step synthesis.
This guide provides a comparative analysis of the most common protecting groups utilized in the preparation of PEG-azide linkers, with a focus on tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) for the precursor amine functionality. We will delve into their stability, deprotection conditions, and overall performance, supported by experimental data from the literature.
Orthogonal Protection Strategies: The Key to Complex Bioconjugates
In the synthesis of heterobifunctional PEG linkers, where different reactive groups are installed at each end of the PEG chain, an orthogonal protection strategy is essential. This approach allows for the selective deprotection of one functional group without affecting the other, enabling sequential conjugation steps. The acid-labile Boc group and the base-labile Fmoc group are a classic orthogonal pair, providing chemists with the flexibility to design complex bioconjugates.[1]
Comparative Analysis of Protecting Groups
The selection of a protecting group is primarily dictated by its stability under various reaction conditions and the mildness of its removal. For PEG-azide linkers, the protection is often applied to a precursor functional group, typically a hydroxyl or an amine, which is then converted to the azide.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions.[2]
-
Stability: The Boc group is stable to most bases and nucleophiles, making it compatible with a variety of reaction conditions.[2] However, it is sensitive to strong acids. Some studies suggest that Boc and tert-butyl esters may be unstable at pH values below 4.[3]
-
Deprotection: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The deprotection mechanism involves the formation of a tert-butyl cation, which necessitates the use of scavengers to prevent side reactions with sensitive amino acids like tryptophan and methionine. The reaction rate of Boc deprotection has been found to have a second-order dependence on the concentration of HCl.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis, and its lability under basic conditions provides orthogonality to the Boc group.
-
Stability: The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.
-
Deprotection: Deprotection of the Fmoc group is achieved under mild basic conditions, typically with a 20% solution of piperidine in dimethylformamide (DMF). The deprotection is rapid, with a half-life of approximately 7 seconds for Fmoc-Val on a solid support in 20% piperidine/DMF. This avoids the harsh acidic conditions required for Boc removal.
Quantitative Data Summary
The following tables summarize the performance of Boc and Fmoc protecting groups in the context of PEG-azide linker synthesis based on available literature data. It is important to note that a direct head-to-head comparison under identical conditions is not extensively reported; therefore, the data presented is a compilation from various sources.
Table 1: Protecting Group Characteristics
| Protecting Group | Chemical Structure | Lability | Common Deprotection Reagents | Key Advantages | Key Disadvantages |
| Boc | t-Butyloxycarbonyl | Acid-labile | Trifluoroacetic acid (TFA), HCl in dioxane | Stable to a wide range of non-acidic conditions. | Requires harsh acidic conditions for removal; can lead to side reactions with sensitive residues. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile | 20% Piperidine in DMF | Mild deprotection conditions; orthogonal to acid-labile protecting groups. | Unstable in the presence of primary and secondary amines. |
Table 2: Performance in PEG-Azide Synthesis (Representative Data)
| Step | Protecting Group | Starting Material | Product | Yield | Reference |
| Mesylation | - | mPEG-OH | mPEG-OMs | >90% | |
| Azidation | - | mPEG-OMs | mPEG-N₃ | >90% | |
| Mesylation | Boc | BocNH-PEG-OH | BocNH-PEG-OMs | Not specified | |
| Azidation | Boc | BocNH-PEG-OMs | BocNH-PEG-N₃ | Not specified | |
| Amine Reduction | - | α-azide-ω-hydroxyl PEG | α-amine-ω-hydroxyl PEG | 95% |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of protected PEG-azide linkers. Below are representative protocols for the synthesis of a PEG-azide from a PEG-hydroxyl precursor, which can be adapted for use with protected PEG-amine precursors.
Protocol 1: Synthesis of mPEG-mesylate (mPEG-OMs)
This protocol describes the conversion of a terminal hydroxyl group to a mesylate, a good leaving group for subsequent azidation.
-
Dissolve methoxy-PEG-hydroxyl (mPEG-OH) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG-OMs. The yield is typically greater than 90%.
Protocol 2: Synthesis of mPEG-azide (mPEG-N₃)
This protocol details the conversion of the mesylate to the desired azide.
-
Dissolve the mPEG-OMs in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (10 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mPEG-N₃. The yield is typically greater than 90%.
Protocol 3: Boc Deprotection of a PEG-amine
-
Dissolve the Boc-protected PEG-amine in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG-TFA salt can often be used directly in the next step.
Protocol 4: Fmoc Deprotection of a PEG-amine
-
Dissolve the Fmoc-protected PEG-amine in a 20% solution of piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess piperidine under high vacuum to yield the deprotected PEG-amine.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and logical relationships in the synthesis and deprotection of protected PEG-azide linkers.
Caption: General workflow for the synthesis and application of PEG-azide linkers.
Caption: Orthogonal relationship between Boc and Fmoc protecting groups.
Conclusion
The choice between Boc and Fmoc protecting groups for the synthesis of PEG-azide linkers is a critical decision that hinges on the overall synthetic strategy. The Boc group offers robustness under a wide range of non-acidic conditions, while the Fmoc group provides the advantage of mild, base-labile deprotection, which is often preferred for sensitive substrates. The orthogonality of these two protecting groups is a powerful tool for the construction of complex, heterobifunctional molecules. While quantitative, direct comparative data is sparse, the principles outlined in this guide, along with the representative experimental protocols, provide a solid foundation for researchers to make informed decisions in the design and execution of their bioconjugation strategies.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Azido-PEG6-THP
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azido-PEG6-THP are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing upon the known hazards of its constituent chemical moieties: the azide group, the polyethylene glycol (PEG) linker, and the tetrahydropyranyl (THP) protecting group.
Core Safety Principles
Before initiating any disposal procedure, it is crucial to recognize the primary hazards associated with this compound:
-
Azide Group: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction.[1] They are also acutely toxic.[2] A critical hazard is the reaction of azides with acids, which forms the highly toxic and explosive hydrazoic acid (HN₃).[1][2] Furthermore, azides can react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides.[3]
-
Polyethylene Glycol (PEG): While generally considered low-hazard and biodegradable, large quantities of PEG can negatively impact wastewater treatment systems. Therefore, indiscriminate drain disposal should be avoided.
-
Tetrahydropyranyl (THP) Group: THP ethers are stable under basic conditions but are readily cleaved by acids. This reactivity must be considered when choosing a disposal method to avoid unintended reactions in waste containers.
Disposal Decision Workflow
The primary decision for disposing of this compound is whether to treat it directly as hazardous waste or to chemically deactivate the azide functionality before disposal. The following diagram outlines this decision-making process.
Procedural Guidance
1. Direct Disposal as Hazardous Waste (Recommended for most scenarios)
This is the most straightforward and safest method for disposing of this compound, particularly for neat material, concentrated solutions, or mixtures with other chemicals.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material that is compatible with all components of the waste, and importantly, it should not have any metal parts that could come into contact with the azide.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and should list all chemical constituents, including this compound and any solvents.
-
Segregation: Azide-containing waste must be segregated from acidic waste to prevent the formation of hydrazoic acid. It should also be kept separate from heavy metal waste.
-
Storage: Store the waste container in a cool, well-ventilated area, away from heat sources and direct sunlight, pending pickup.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
2. Chemical Deactivation (For dilute aqueous solutions only)
For dilute aqueous solutions (generally considered ≤5%) of azide-containing compounds, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be carried out in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Deactivation of Azide with Nitrous Acid
This procedure is adapted from established methods for the destruction of inorganic azides and should be effective for the azide moiety in this compound.
-
Materials:
-
Dilute aqueous solution of this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
pH paper or pH meter
-
-
Procedure:
-
Place the dilute this compound solution into the three-necked flask equipped with a stirrer and a dropping funnel.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide compound estimated to be in the solution (a 40% excess is recommended).
-
Slowly and carefully add the 20% sulfuric acid solution from the dropping funnel while continuing to stir. Caution: The order of addition is critical. The reaction generates nitrogen oxides, so efficient ventilation is essential.
-
Continue adding acid dropwise until the solution is acidic, as confirmed by pH paper or a pH meter.
-
Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide group.
-
After confirming the absence of azide (e.g., using a starch-iodide paper test for the presence of excess nitrous acid), neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
The final neutralized solution, now free of the hazardous azide, can be disposed of in accordance with institutional guidelines for non-hazardous aqueous chemical waste.
-
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Concentration for Chemical Deactivation | ≤ 5% aqueous solution | |
| Sodium Nitrite Excess for Deactivation | ~40% excess (1.5g NaNO₂ per 1g azide) | |
| Final pH after Neutralization | 6 - 9 |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Azido-PEG6-THP
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Azido-PEG6-THP, a PEG-based PROTAC linker. Adherence to these procedures is vital to ensure laboratory safety and minimize risks associated with the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, and may be toxic.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or explosions.[1][2] |
| Hand Protection | Double-gloved Nitrile Gloves | Azides can be absorbed through the skin. Double-gloving provides an additional layer of protection. For high-toxicity situations, consider wearing silver shield gloves under nitrile gloves. |
| Body Protection | Fully Buttoned Lab Coat | A lab coat is required to prevent skin contact. For tasks with a higher risk of exposure to liquid or solid particles, Tyvek sleeves or a gown are recommended. |
Engineering Controls
Proper engineering controls are essential for safe handling.
-
Chemical Fume Hood : All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield : A blast shield must be used when working with azides that are known or suspected to be explosive, providing a physical barrier between the user and the potential hazard.
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is critical for safety.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
